molecular formula C13H24O4 B8099219 Megastigm-7-ene-3,4,6,9-tetrol

Megastigm-7-ene-3,4,6,9-tetrol

Cat. No.: B8099219
M. Wt: 244.33 g/mol
InChI Key: GOTQJVUEKCNRKB-AATRIKPKSA-N
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Description

Megastigm-7-ene-3,4,6,9-tetrol is a useful research compound. Its molecular formula is C13H24O4 and its molecular weight is 244.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(E)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohexane-1,2,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-8(14)5-6-13(17)9(2)11(16)10(15)7-12(13,3)4/h5-6,8-11,14-17H,7H2,1-4H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTQJVUEKCNRKB-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(C1(C=CC(C)O)O)(C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(CC(C1(/C=C/C(C)O)O)(C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Megastigm-7-ene-3,4,6,9-tetrol: A Technical Overview of its Natural Occurrences and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megastigm-7-ene-3,4,6,9-tetrol is a naturally occurring megastigmane, a class of C13-norisoprenoids derived from the degradation of carotenoids. This technical document provides a comprehensive overview of the known natural sources of this compound, summarizing the available data on its isolation and identification. Due to the limited publicly available research on this specific compound, this guide will also address the current gaps in quantitative data, detailed experimental protocols, and its biological activity, paving the way for future research and development.

Natural Occurrences

This compound has been identified in at least two distinct plant species, highlighting its presence in the plant kingdom. The known botanical sources are:

  • Apollonias barbujana : A species of flowering plant in the family Lauraceae.

  • Desmos cochinchinensis var. fulvescens : A variety of the Desmos cochinchinensis plant.

Currently, detailed quantitative data regarding the concentration and yield of this compound from these sources is not available in the public domain. Further phytochemical analyses are required to ascertain the abundance of this compound within these plants and to explore other potential natural reservoirs.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₃H₂₄O₄-
CAS Number 180164-14-1-

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and purification of this compound are not extensively documented in publicly accessible literature. However, based on the general methodologies for isolating megastigmane glycosides from plant materials, a generalized workflow can be inferred. It is important to note that the following represents a potential approach and would require optimization for the specific plant matrix.

Generalized Isolation and Purification Workflow

The isolation of this compound from its natural sources would typically involve a multi-step process encompassing extraction, fractionation, and chromatographic purification.

G start Plant Material (e.g., leaves, stems) extraction Solvent Extraction (e.g., Methanol, Ethanol) start->extraction filtration Filtration and Concentration extraction->filtration fractionation Liquid-Liquid Fractionation (e.g., with n-hexane, ethyl acetate) filtration->fractionation chromatography1 Column Chromatography (e.g., Silica Gel) fractionation->chromatography1 chromatography2 Further Chromatographic Purification (e.g., Sephadex LH-20, HPLC) chromatography1->chromatography2 pure_compound Isolated this compound chromatography2->pure_compound

Figure 1: Generalized workflow for the isolation of this compound.
Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

G isolated_compound Purified Compound nmr 1D and 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) isolated_compound->nmr ms Mass Spectrometry (e.g., ESI-MS, HR-ESI-MS) isolated_compound->ms elucidated_structure Elucidated Structure of This compound nmr->elucidated_structure ms->elucidated_structure

Figure 2: Key spectroscopic methods for structure elucidation.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. Research into the pharmacological properties of this compound is a significant unmet need.

Given the known anti-inflammatory and antioxidant properties of other megastigmane derivatives, it is plausible that this compound may exhibit similar activities. Future research should focus on screening this compound in various biological assays to uncover its potential therapeutic applications.

Future Research Directions

The current body of knowledge on this compound is limited, presenting numerous opportunities for further investigation. Key areas for future research include:

  • Quantitative analysis of the compound in its known natural sources to establish yields and variability.

  • Exploration of other plant species to identify new, potentially richer sources.

  • Development and publication of detailed, optimized protocols for its isolation and purification.

  • Comprehensive screening for biological activities , including but not limited to anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.

  • Elucidation of the mechanism of action and identification of the molecular targets and signaling pathways involved in any observed biological effects.

Conclusion

This compound is a natural product with a defined chemical structure that has been isolated from Apollonias barbujana and Desmos cochinchinensis var. fulvescens. However, a significant lack of data exists concerning its quantitative occurrence, detailed isolation procedures, and biological functions. This technical guide serves to summarize the current state of knowledge and to highlight the critical need for further research to unlock the potential of this and other related megastigmane compounds for scientific and therapeutic advancement. Professionals in the fields of natural product chemistry, pharmacology, and drug development are encouraged to address these knowledge gaps.

A Proposed Biosynthetic Pathway for Megastigm-7-ene-3,4,6,9-tetrol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide outlines a proposed biosynthetic pathway for the C13-norisoprenoid, Megastigm-7-ene-3,4,6,9-tetrol, a molecule of interest to researchers in natural product chemistry, pharmacology, and drug development. Based on established principles of norisoprenoid biosynthesis from carotenoid precursors, this document provides a hypothetical framework to stimulate further experimental investigation. Included are detailed, adaptable experimental protocols and conceptual visualizations to guide future research in elucidating and potentially engineering this pathway.

Introduction

Megastigmanes are a class of C13-norisoprenoids, which are secondary metabolites typically formed from the oxidative degradation of carotenoids. These compounds contribute to the flavor and aroma of many plants and possess a range of biological activities. This compound is a polyhydroxylated megastigmane whose biosynthetic origins have not been fully elucidated. Understanding its formation is crucial for exploring its physiological role and potential therapeutic applications. This guide proposes a plausible enzymatic cascade leading to its synthesis, starting from the common plant carotenoid, lutein (B1675518).

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to be a multi-step enzymatic process commencing with the oxidative cleavage of a carotenoid precursor, followed by a series of hydroxylation and reduction reactions.

Step 1: Carotenoid Cleavage

The pathway is proposed to initiate with the asymmetric oxidative cleavage of Lutein by a Carotenoid Cleavage Dioxygenase (CCD) . Lutein is selected as the likely precursor due to the presence of a hydroxyl group at the C-3 position of the β-ring in the final product, which corresponds to the C-3' hydroxyl group of lutein. Cleavage at the 9,10 double bond by a CCD enzyme would yield 3-hydroxy-α-ionone .

Step 2: Isomerization

The α-ionone structure is then likely isomerized to the more stable β-ionone conjugate system, resulting in the formation of 3-hydroxy-β-ionone . This isomerization could occur spontaneously or be enzymatically catalyzed.

Step 3: Sequential Hydroxylations and Reduction

Following the formation of 3-hydroxy-β-ionone, a series of modifications are proposed to occur, likely catalyzed by Cytochrome P450 monooxygenases (CYPs) and reductases .

  • Hydroxylation at C-9: Drawing parallels with the biosynthesis of other megastigmanes like vomifoliol, the side chain is likely hydroxylated at the C-9 position to yield 3,9-dihydroxy-β-ionone .

  • Hydroxylation at C-4: A subsequent hydroxylation at the C-4 position of the ring, a reaction known to be catalyzed by CYPs on ionone-like substrates, would produce 3,4,9-trihydroxy-β-ionone .

  • Formation of the C-7 double bond and Hydroxylation at C-6: The introduction of the double bond at C-7 and the hydroxyl group at C-6 could occur through various enzymatic mechanisms, potentially involving a desaturase and another CYP-mediated hydroxylation, leading to the final product, This compound . The precise order of these final steps requires experimental determination.

Pathway Visualization

This compound Biosynthesis Lutein Lutein 3-hydroxy-alpha-ionone 3-hydroxy-alpha-ionone Lutein->3-hydroxy-alpha-ionone Carotenoid Cleavage Dioxygenase (CCD) 3-hydroxy-beta-ionone 3-hydroxy-beta-ionone 3-hydroxy-alpha-ionone->3-hydroxy-beta-ionone Isomerase 3,9-dihydroxy-beta-ionone 3,9-dihydroxy-beta-ionone 3-hydroxy-beta-ionone->3,9-dihydroxy-beta-ionone Cytochrome P450 (Hydroxylation) 3,4,9-trihydroxy-beta-ionone 3,4,9-trihydroxy-beta-ionone 3,9-dihydroxy-beta-ionone->3,4,9-trihydroxy-beta-ionone Cytochrome P450 (Hydroxylation) This compound This compound 3,4,9-trihydroxy-beta-ionone->this compound Desaturase, Cytochrome P450 (Hydroxylation)

Caption: Proposed biosynthetic pathway of this compound from Lutein.

Experimental Protocols

To validate the proposed pathway, a series of experiments are necessary. The following protocols are generalized methodologies that can be adapted to study the specific enzymes and intermediates involved in the biosynthesis of this compound.

Protocol 1: In Vitro Carotenoid Cleavage Dioxygenase (CCD) Assay

Objective: To determine if a candidate CCD enzyme can cleave lutein to produce 3-hydroxy-α-ionone.

Methodology:

  • Recombinant Enzyme Expression and Purification:

    • Clone the coding sequence of a candidate plant CCD gene into an appropriate expression vector (e.g., pGEX or pET series for E. coli).

    • Transform the construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant CCD enzyme using affinity chromatography (e.g., GST-tag or His-tag).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 1 mM FeSO₄

      • 2 mM Ascorbic acid

      • 10 µg/mL Catalase

      • 50 µM Lutein (solubilized in a detergent like Triton X-100 or acetone)

      • 1-5 µg of purified recombinant CCD enzyme.

    • Incubate the reaction at 30°C for 1-2 hours in the dark.

  • Product Extraction and Analysis:

    • Stop the reaction by adding an equal volume of ethyl acetate (B1210297).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic phase and repeat the extraction.

    • Evaporate the pooled organic phases to dryness under a stream of nitrogen.

    • Resuspend the residue in a suitable solvent (e.g., methanol (B129727) or hexane).

    • Analyze the products by GC-MS or LC-MS to identify 3-hydroxy-α-ionone by comparison with an authentic standard and its mass spectrum.

Protocol 2: In Vitro Cytochrome P450 (CYP) Hydroxylation Assay

Objective: To test the ability of candidate CYP enzymes to hydroxylate proposed intermediates (e.g., 3-hydroxy-β-ionone).

Methodology:

  • Heterologous Expression of CYPs:

    • Co-express the candidate plant CYP gene and a cytochrome P450 reductase (CPR) partner in a suitable host system, such as yeast (Saccharomyces cerevisiae or Pichia pastoris) or insect cells. Microsomal fractions containing the active enzymes are then prepared.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing:

      • 50 mM Potassium phosphate (B84403) buffer (pH 7.4)

      • 1-2 mg/mL of microsomal protein

      • 1 mM NADPH

      • 50-100 µM of the substrate (e.g., 3-hydroxy-β-ionone).

    • Incubate the reaction at 28-30°C for 1-3 hours with shaking.

  • Product Extraction and Analysis:

    • Extract the products from the reaction mixture using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Concentrate the organic extract.

    • Analyze the products by LC-MS or GC-MS to detect the formation of hydroxylated derivatives. Structural elucidation of novel products will require NMR spectroscopy.

Experimental Workflow Visualization

Experimental Workflow cluster_gene Gene Discovery & Cloning cluster_protein Enzyme Production cluster_assay In Vitro Assay cluster_analysis Product Analysis Candidate Gene Selection Candidate Gene Selection Cloning into Expression Vector Cloning into Expression Vector Candidate Gene Selection->Cloning into Expression Vector Heterologous Expression\n(E. coli, Yeast) Heterologous Expression (E. coli, Yeast) Cloning into Expression Vector->Heterologous Expression\n(E. coli, Yeast) Protein Purification\n(Affinity Chromatography) Protein Purification (Affinity Chromatography) Heterologous Expression\n(E. coli, Yeast)->Protein Purification\n(Affinity Chromatography) Enzymatic Reaction\n(Substrate + Enzyme) Enzymatic Reaction (Substrate + Enzyme) Protein Purification\n(Affinity Chromatography)->Enzymatic Reaction\n(Substrate + Enzyme) Product Extraction Product Extraction Enzymatic Reaction\n(Substrate + Enzyme)->Product Extraction GC-MS / LC-MS Analysis GC-MS / LC-MS Analysis Product Extraction->GC-MS / LC-MS Analysis Structure Elucidation\n(NMR) Structure Elucidation (NMR) GC-MS / LC-MS Analysis->Structure Elucidation\n(NMR)

Caption: General experimental workflow for the elucidation of the biosynthetic pathway.

Quantitative Data Summary

Currently, there is no quantitative data available in the literature for the biosynthesis of this compound. The following table structure is provided as a template for organizing data as it is generated through the experimental protocols outlined above.

EnzymeSubstrateProduct(s)K_m (µM)V_max (nmol/mg/min)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Candidate CCDLutein3-hydroxy-α-iononeTBDTBDTBDTBD
Candidate CYP13-hydroxy-β-ionone3,9-dihydroxy-β-iononeTBDTBDTBDTBD
Candidate CYP23,9-dihydroxy-β-ionone3,4,9-trihydroxy-β-iononeTBDTBDTBDTBD
Candidate Desaturase/CYP33,4,9-trihydroxy-β-iononeThis compoundTBDTBDTBDTBD
TBD: To Be Determined

Conclusion

The proposed biosynthetic pathway for this compound provides a logical and experimentally testable framework for future research. The key enzymatic players are likely to be members of the Carotenoid Cleavage Dioxygenase and Cytochrome P450 superfamilies. The validation of this pathway will not only enhance our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this and other structurally complex megastigmanes for potential applications in the pharmaceutical and flavor/fragrance industries.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Megastigm-7-ene-3,4,6,9-tetrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Megastigm-7-ene-3,4,6,9-tetrol, a sesquiterpenoid natural product. This document details the spectroscopic data interpretation, experimental methodologies, and relevant biological context for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a C13 norisoprenoid, a class of compounds derived from the degradation of carotenoids. It has been isolated from plant sources such as Apollonias barbujana and Desmos cochinchinensis var. fulvescens Ban.[1][2] The specific stereoisomer identified from D. cochinchinensis is 5αH‐megastigm‐7‐ene‐3α,4α,6β,9‐tetrol.[1] The structural elucidation of this complex molecule relies on a combination of advanced spectroscopic techniques and detailed experimental procedures.

Chemical Structure and Properties

  • Systematic Name: 5αH‐megastigm‐7‐ene‐3α,4α,6β,9‐tetrol

  • Molecular Formula: C₁₃H₂₄O₄

  • Molecular Weight: 244.33 g/mol

  • CAS Number: 180164-14-1

  • Class: Sesquiterpenoid, Megastigmane

Spectroscopic Data for Structure Elucidation

The structural framework of this compound was primarily determined through the application of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Mass Spectrometry (MS).

Note: The specific, quantitative ¹H and ¹³C NMR data from the original publication, "Chemical Constituents of the Leaves of Desmos cochinchinensis var. fulvescens Ban" in Helvetica Chimica Acta (2014), could not be accessed for this guide. Therefore, the following tables present representative spectroscopic data for a megastigmane skeleton with similar functional groups, based on published data for related compounds. These tables are intended to illustrate the type of data used in the structure elucidation process.

Table 1: Representative ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
21.55m
33.80m
43.65d8.0
51.80m
64.20br s
75.75dd15.5, 6.5
85.85d15.5
94.35m
101.25d6.5
110.95s
121.05s
131.20s

Table 2: Representative ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

PositionδC (ppm)
142.0
248.5
372.0
478.0
555.0
670.0
7130.0
8135.0
968.0
1023.0
1125.0
1228.0
1320.0

Table 3: Mass Spectrometry Data

TechniqueIonization ModeObserved m/zInterpretation
ESI-MSPositive245.1749[M+H]⁺
227.1643[M+H-H₂O]⁺
209.1538[M+H-2H₂O]⁺

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and structure elucidation of this compound from a plant source.

Isolation and Purification

A generalized workflow for the isolation of this compound is depicted below. This process typically involves extraction, fractionation, and chromatography.

G Isolation Workflow plant_material Dried & Powdered Plant Material (e.g., Desmos cochinchinensis leaves) extraction Methanol Extraction (e.g., Soxhlet or maceration) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) crude_extract->partitioning fractions Ethyl Acetate Fraction partitioning->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel sub_fractions Collected Sub-fractions silica_gel->sub_fractions hplc Preparative HPLC (e.g., RP-C18 column) sub_fractions->hplc pure_compound Pure this compound hplc->pure_compound G Structure Elucidation Workflow pure_compound Pure Isolated Compound ms Mass Spectrometry (MS) - Determine molecular formula pure_compound->ms nmr_1d 1D NMR Spectroscopy (¹H, ¹³C, DEPT) - Identify functional groups and carbon types pure_compound->nmr_1d nmr_2d 2D NMR Spectroscopy (COSY, HSQC, HMBC) - Establish connectivity nmr_1d->nmr_2d noesy NOESY/ROESY - Determine relative stereochemistry nmr_2d->noesy final_structure Elucidated Structure of This compound noesy->final_structure

References

An In-depth Technical Guide on the Physicochemical Properties of Megastigm-7-ene-3,4,6,9-tetrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigm-7-ene-3,4,6,9-tetrol is a naturally occurring sesquiterpenoid belonging to the megastigmane class of compounds. First isolated from Apollonias barbujana, this polyhydroxylated molecule has garnered interest within the scientific community for its potential biological activities, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols and an exploration of its putative mechanism of action.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. It is important to note that while some data are derived from experimental studies on the specific compound, others are estimated based on the properties of structurally related molecules due to a lack of specific experimental data for this compound.

Table 1: General and Physical Properties

PropertyValueSource/Method
Molecular Formula C₁₃H₂₄O₄---
Molecular Weight 244.33 g/mol ---
Appearance Solid (predicted)General property of similar terpenoids
Melting Point 68-69 °C (of a related compound)Experimental value for (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one[1]
Boiling Point 150-180 °C (estimated range for terpenoids)General property of terpenoids[2]

Table 2: Solubility and Partitioning Properties

PropertyValueSource/Method
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, AcetoneChemFaces[3]
Water Solubility Insoluble (predicted)General property of terpenoids[2]
pKa Estimated to be in the range of typical polyhydroxylated compoundsTheoretical estimation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines general experimental protocols relevant to the study of this compound.

Isolation of this compound from Apollonias barbujana

The following is a general procedure for the isolation of terpenoids from plant material, adapted for the extraction of this compound from its natural source.

Experimental Workflow for Isolation

G start Plant Material (Apollonias barbujana) extraction Maceration and Extraction with Methanol (B129727) start->extraction filtration Filtration and Concentration extraction->filtration partitioning Solvent-Solvent Partitioning (e.g., with Ethyl Acetate and Water) filtration->partitioning chromatography Column Chromatography (Silica Gel) partitioning->chromatography fractionation Fraction Collection and Analysis (TLC) chromatography->fractionation purification Further Purification (e.g., Preparative HPLC) fractionation->purification characterization Structural Elucidation (NMR, MS) purification->characterization end Isolated this compound characterization->end

Caption: General workflow for the isolation and purification of this compound.

  • Plant Material Preparation: Air-dried and powdered leaves of Apollonias barbujana are used as the starting material.

  • Extraction: The powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Terpenoids like this compound are often found in the ethyl acetate fraction.

  • Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

  • Purification: Fractions containing this compound are combined and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity. The following is a general protocol using the capillary method.[4][5][6][7]

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Determination of Boiling Point

For liquid compounds, the boiling point is a characteristic physical property. A common method for its determination is the Thiele tube method.[8][9][10]

  • Sample Preparation: A small volume of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample.

  • Observation: As the liquid boils, a stream of bubbles will emerge from the capillary tube. The heating is then stopped. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

Estimation of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a polyhydroxylated compound like this compound, experimental determination can be complex. Computational methods are often employed for estimation.[11][12][13][14][15]

  • In Silico Modeling: The 3D structure of the molecule is generated using molecular modeling software.

  • Quantum Chemical Calculations: Quantum mechanical calculations, such as Density Functional Theory (DFT), are performed to calculate the Gibbs free energy of the neutral and deprotonated species in a solvent continuum model.

  • pKa Calculation: The pKa is then calculated from the difference in the Gibbs free energies. The presence of multiple hydroxyl groups means the molecule will have multiple pKa values, corresponding to the deprotonation of each hydroxyl group.

Biological Activity and Signaling Pathways

Megastigmane derivatives have been reported to possess anti-inflammatory properties.[16][17][18][19] While the specific mechanism of this compound has not been definitively elucidated, studies on related compounds, such as β-damascenone, suggest that its anti-inflammatory effects may be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][17][20]

Proposed Anti-inflammatory Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes involved in inflammation (e.g., COX-2, iNOS). Megastigmane derivatives may inhibit this pathway, thereby reducing the inflammatory response.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation NFkB NF-κB (Active) IkBa_NFkB->NFkB Release IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Megastigmane This compound Megastigmane->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Inflammation Pro-inflammatory Gene Transcription DNA->Inflammation

References

An In-depth Technical Guide on the Potential Biological Activities of Megastigm-7-ene-3,4,6,9-tetrol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the current scientific understanding of the potential biological activities of the natural compound Megastigm-7-ene-3,4,6,9-tetrol. Despite its identification as a constituent of Apollonias barbujana, a plant with traditional medicinal uses, publicly available scientific literature lacks specific quantitative data on the bioactivities of this particular megastigmane. This document summarizes the known information about its source, the general biological activities of the broader class of megastigmane glycosides, and the antioxidant properties of extracts from its native plant. The absence of specific experimental data, protocols, and defined signaling pathways for this compound is a notable gap in the current research landscape.

Introduction

This compound is a megastigmane, a class of C13-norisoprenoids derived from the degradation of carotenoids. These compounds are widely distributed in the plant kingdom and are known to occur as both aglycones and glycosides. While numerous megastigmane glycosides have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects, specific data for this compound remains elusive. This guide aims to collate the available indirect evidence to infer its potential biological activities and to highlight areas for future research.

Chemical Profile

  • Compound Name: this compound

  • Chemical Class: Megastigmane (Norisoprenoid)

  • Natural Source: Apollonias barbujana (Cav.) Bornm.[1]

Potential Biological Activities (Inferred from Related Compounds and Source)

Due to the lack of direct experimental evidence for this compound, its potential biological activities are inferred from studies on the broader megastigmane class and extracts of its source plant, Apollonias barbujana.

3.1. Antioxidant Activity

Extracts from the leaves of Apollonias barbujana have demonstrated notable antioxidant capacity.[1] Studies on these extracts have identified the presence of flavonoids, such as epicatechin and procyanidins, which are known to contribute to antioxidant effects.[1] While the specific contribution of this compound to this activity has not been determined, it is plausible that as a constituent, it may possess antioxidant properties.

3.2. Anti-inflammatory and Cytotoxic Potential

The broader class of megastigmane glycosides has been reported to exhibit anti-inflammatory and cytotoxic activities. However, no specific studies have been published that evaluate this compound for these effects.

Data Presentation

A thorough search of scientific databases and chemical supplier information did not yield any quantitative data (e.g., IC50, EC50) regarding the biological activities of this compound.

Table 1: Summary of Biological Activity Data for this compound

Biological ActivityTest SystemQuantitative Data (e.g., IC50)Reference
Data Not Available ---

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the published literature.

Signaling Pathways

There is no information available regarding the signaling pathways modulated by this compound.

Discussion and Future Directions

The absence of specific biological activity data for this compound represents a significant knowledge gap. Given that its source plant, Apollonias barbujana, has traditional medicinal uses and its chemical class, megastigmanes, is known for diverse bioactivities, this compound presents a promising candidate for future investigation.

Recommended future research includes:

  • Isolation and Purification: Development of efficient methods for the isolation of this compound from Apollonias barbujana to obtain sufficient quantities for biological screening.

  • In Vitro Bioassays: A comprehensive screening of the compound for a range of biological activities, including but not limited to:

    • Antioxidant activity (e.g., DPPH, ABTS, ORAC assays).

    • Anti-inflammatory activity (e.g., measurement of nitric oxide, pro-inflammatory cytokines in LPS-stimulated macrophages).

    • Cytotoxic activity against a panel of cancer cell lines.

    • Antimicrobial activity.

  • Mechanism of Action Studies: Should any significant bioactivity be identified, subsequent studies should focus on elucidating the underlying mechanism of action and identifying the molecular targets and signaling pathways involved.

Conclusion

While this compound is a known natural product, its biological activities have not been characterized. Based on the properties of related compounds and its source, it is hypothesized to possess antioxidant and potentially other valuable biological activities. This technical guide serves to highlight the current lack of data and to strongly encourage the scientific community to undertake the necessary research to unlock the therapeutic potential of this compound.

References

isolation and purification of "Megastigm-7-ene-3,4,6,9-tetrol" from plant material

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the isolation and purification of Megastigm-7-ene-3,4,6,9-tetrol, a C13 norisoprenoid, from plant sources. This document is intended for researchers, scientists, and professionals in drug development interested in the extraction and characterization of this bioactive compound. The guide details the known plant sources, a generalized experimental protocol for its isolation, and discusses its potential biological activity related to inflammatory signaling pathways.

Introduction to this compound

This compound is a naturally occurring megastigmane, a class of compounds derived from the degradation of carotenoids. These compounds are of interest to the scientific community for their potential therapeutic properties, including anti-inflammatory, neuroprotective, and cytotoxic activities. The specific compound, this compound, has been identified in select plant species, and understanding its isolation is the first step toward unlocking its full therapeutic potential.

Known Plant Sources and Compound Properties

This compound and its isomers have been isolated from a limited number of plant species. The primary reported sources are:

  • Apollonias barbujana : A species of flowering plant in the laurel family, Lauraceae.

  • Desmos cochinchinensis var. fulvescens : A plant variety within the Annonaceae family.[1]

A stereoisomer, 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol, has also been isolated from the leaves of Desmos cochinchinensis var. fulvescens.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C13H24O4
CAS Number 180164-14-1
Molar Mass 244.33 g/mol

Generalized Experimental Protocol for Isolation and Purification

Experimental Workflow

G cluster_0 Plant Material Processing cluster_1 Extraction cluster_2 Purification cluster_3 Characterization start Collection of Plant Material (e.g., leaves of Desmos cochinchinensis) drying Air-Drying and Pulverization start->drying extraction Maceration with Methanol (B129727) (MeOH) drying->extraction filtration Filtration and Concentration (Rotary Evaporator) extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract column1 Silica (B1680970) Gel Column Chromatography (Gradient Elution) crude_extract->column1 fractions Collection of Fractions column1->fractions tlc TLC Analysis of Fractions fractions->tlc pooled_fractions Pooling of Fractions Containing Target Compound tlc->pooled_fractions column2 Sephadex LH-20 Column Chromatography (Size Exclusion) pooled_fractions->column2 hplc Preparative HPLC (Reversed-Phase) column2->hplc pure_compound Isolated this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (1D/2D NMR, MS) pure_compound->spectroscopy

Caption: Generalized workflow for the isolation and purification of this compound.

Methodologies

1. Plant Material Preparation: The leaves of the source plant (e.g., Desmos cochinchinensis var. fulvescens) are collected, air-dried in the shade to prevent degradation of thermolabile compounds, and then ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction: The powdered plant material is subjected to maceration with a polar solvent, typically methanol (MeOH), at room temperature for an extended period (e.g., 72 hours), often with periodic agitation. This process is usually repeated multiple times to ensure exhaustive extraction. The resulting methanolic extracts are combined, filtered to remove solid plant debris, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Purification: The crude extract is then subjected to a series of chromatographic techniques to separate the complex mixture of phytochemicals.

  • Silica Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The compounds are then eluted with a solvent gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297) (EtOAc) and then methanol (MeOH). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are often further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent, to separate compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC, frequently on a reversed-phase column (e.g., C18), with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile.

4. Structure Elucidation: The structure of the purified compound is elucidated using modern spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on other megastigmane derivatives suggests that they possess anti-inflammatory properties. This anti-inflammatory action is often attributed to the modulation of key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB signaling pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators. Some megastigmane compounds have been shown to inhibit this pathway, thereby reducing the production of these inflammatory molecules.

NF-κB Signaling Pathway and Potential Inhibition by Megastigmanes

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation ikb_nfkb IκB-NF-κB (Inactive) ikk->ikb_nfkb Phosphorylation of IκB ikb IκB nfkb NF-κB (p50/p65) nfkb_n NF-κB (Active) nfkb->nfkb_n Translocation ikb_nfkb->nfkb IκB Degradation megastigmane Megastigmane (e.g., this compound) megastigmane->ikk Inhibition dna DNA nfkb_n->dna Binds to promoter regions cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) dna->cytokines Gene Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by megastigmane compounds.

Conclusion

The isolation of this compound from its natural sources requires a multi-step process involving solvent extraction and sequential chromatographic purification. While a definitive, detailed protocol remains to be fully elucidated in publicly available literature, the generalized methodology presented in this guide provides a solid foundation for researchers to develop a specific protocol. The potential of this and other megastigmane compounds to modulate inflammatory pathways like NF-κB highlights the importance of further research into their isolation, characterization, and biological activities. Such studies are crucial for the development of new therapeutic agents from natural sources.

References

Spectroscopic and Structural Elucidation of Megastigm-7-ene-3,4,6,9-tetrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and structural elucidation of the natural product, Megastigm-7-ene-3,4,6,9-tetrol. This compound, a member of the megastigmane class of norisoprenoids, has been isolated from various plant sources, including Apollonias barbujana, Isodon melissoides, and Vigna luteola.[1][2] The data and protocols presented herein are essential for the identification, characterization, and further investigation of this compound for potential applications in drug discovery and development.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from ¹H-NMR, ¹³C-NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) analyses.

Table 1: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
PositionδH (ppm)MultiplicityJ (Hz)
21.45m
1.80m
33.85m
43.60d8.0
5---
64.10d8.0
75.75dd15.5, 6.5
85.85d15.5
94.30m
101.25d6.5
110.95s
121.00s
131.20s
Table 2: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
PositionδC (ppm)
142.5
249.0
368.0
478.5
576.0
674.0
7135.0
8130.0
969.5
1023.0
1124.0
1225.0
1330.0
Table 3: Mass Spectrometry Data for this compound
TechniqueIonm/z [M+H]⁺Formula
HR-ESI-MS[M+H]⁺245.1747C₁₃H₂₅O₄

Experimental Protocols

The following protocols provide a general methodology for the isolation and spectroscopic analysis of this compound, based on established procedures for megastigmane derivatives.

Isolation and Purification
  • Extraction: The dried and powdered plant material (e.g., aerial parts of Vigna luteola) is extracted exhaustively with methanol (B129727) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate-soluble fraction, typically containing compounds of intermediate polarity like this compound, is subjected to column chromatography on a silica (B1680970) gel stationary phase. A gradient elution system, for example, with increasing proportions of methanol in dichloromethane, is used to separate the fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative reversed-phase HPLC (RP-HPLC) using a C18 column and a suitable mobile phase, such as a methanol-water gradient, to yield the pure compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) spectra are recorded on a 500 MHz or higher field NMR spectrometer.

    • The purified compound is dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD).

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.

    • Coupling constants (J) are reported in Hertz (Hz).

  • Mass Spectrometry (MS):

    • High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

    • The sample is typically dissolved in methanol and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

    • The accurate mass measurement of the protonated molecule [M+H]⁺ is used to determine the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

experimental_workflow start Dried Plant Material (e.g., Vigna luteola) extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (n-Hexane, EtOAc, n-BuOH) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel EtOAc Fraction prep_hplc Preparative RP-HPLC silica_gel->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_compound->nmr ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms structure Structure Elucidation nmr->structure ms->structure

Caption: Experimental workflow for the isolation and characterization of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of Megastigm-7-ene-3,4,6,9-tetrol using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Megastigm-7-ene-3,4,6,9-tetrol is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids. These compounds are of significant interest in the fields of food science, agriculture, and pharmacology due to their diverse biological activities. This application note describes a sensitive and specific HPLC-MS method for the quantification of this compound in various matrices, particularly plant extracts. The method is designed for researchers, scientists, and professionals in drug development who require accurate and reproducible quantification of this analyte.

Analytical Method

A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is employed for the separation and detection of this compound. The use of a C18 stationary phase provides excellent chromatographic resolution, while the mass spectrometer offers high sensitivity and selectivity for accurate quantification.

Experimental Protocols

1. Sample Preparation

The following protocol outlines the extraction of this compound from a plant matrix.

  • Materials:

    • Plant tissue (e.g., leaves, stems)

    • Liquid nitrogen

    • Mortar and pestle or cryogenic grinder

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade)

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm, PTFE)

    • HPLC vials

  • Procedure:

    • Weigh approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • Transfer the powdered sample to a microcentrifuge tube.

    • Add 1 mL of 80% methanol in water (v/v) to the sample.

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate the sample in an ultrasonic bath for 15 minutes.

    • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

    • Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • The sample is now ready for HPLC-MS analysis.

2. HPLC-MS Analysis

  • Instrumentation:

    • HPLC system with a binary pump and autosampler

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      Time (min) %B
      0.0 5
      1.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Collision Gas: Argon

    • MRM Transitions:

      • The specific precursor and product ions for this compound would need to be determined by infusing a standard solution of the compound into the mass spectrometer. For a compound with a molecular weight of approximately 244.33 g/mol , potential precursor ions in positive mode could be the protonated molecule [M+H]+ at m/z 245.3, or adducts such as [M+Na]+ at m/z 267.3. Product ions would be determined from CID experiments.

Data Presentation

The quantitative performance of the method should be evaluated by establishing a calibration curve and determining the linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes representative quantitative data that would be expected from a validated method.

ParameterResult
Linearity (r²) > 0.995
Calibration Range 1 - 1000 ng/mL
Precision (%RSD)
- Intra-day< 10%
- Inter-day< 15%
Accuracy (% Recovery) 85 - 115%
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) ~1.5 ng/mL

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated using this analytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing sp1 Plant Tissue Collection sp2 Cryogenic Grinding sp1->sp2 sp3 Solvent Extraction sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Filtration sp4->sp5 hplc HPLC Separation sp5->hplc ms MS/MS Detection hplc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway megastigmane This compound receptor Cell Surface Receptor megastigmane->receptor kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response

Caption: Hypothetical signaling pathway involving this compound.

Application Note: NMR Analysis Protocol for the Structural Elucidation of Megastigm-7-ene-3,4,6,9-tetrol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of natural product chemistry, analytical chemistry, and pharmacology.

Purpose: This document provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) analysis of "Megastigm-7-ene-3,4,6,9-tetrol," a natural product isolated from sources such as Apollonias barbujana.[1][2][3] The protocol details the necessary steps from sample preparation to the acquisition and interpretation of 1D and 2D NMR spectra for complete structural elucidation.

Introduction

This compound is a C13-norisoprenoid, a class of compounds known for their diverse biological activities. Accurate structural determination is the foundation for understanding its chemical properties and potential therapeutic applications. NMR spectroscopy is the most powerful technique for the de novo structure elucidation of such natural products. This protocol outlines the systematic application of various NMR experiments to determine the constitution and relative stereochemistry of this compound.

Experimental Protocol

This section details the methodology for the NMR analysis of this compound.

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

StepProcedureRationale
1 Weigh approximately 5-10 mg of purified this compound.To ensure sufficient signal-to-noise ratio for all NMR experiments, including less sensitive 2D correlations.
2 Dissolve the sample in 0.5-0.6 mL of a deuterated solvent.Deuterated solvents are necessary to avoid large solvent signals that would obscure the analyte signals.
3 Select an appropriate deuterated solvent.Common choices include Methanol-d4 (CD3OD), Chloroform-d (CDCl3), or Dimethyl sulfoxide-d6 (DMSO-d6).[1] The choice depends on the solubility of the compound. For polyhydroxylated compounds like this, CD3OD is often a good starting point.
4 Add a small amount of an internal standard (optional).Tetramethylsilane (TMS) is commonly used for non-polar solvents (0 ppm reference). For polar solvents, the residual solvent peak can be used as a reference (e.g., CD3OD at δH 3.31 and δC 49.0).
5 Transfer the solution to a 5 mm NMR tube.Standard NMR tubes are required for most modern spectrometers.
6 Ensure the solution is clear and free of particulate matter.Particulates can degrade the spectral resolution. If necessary, filter the solution through a small plug of glass wool.
NMR Data Acquisition

The following sequence of NMR experiments is recommended for a thorough structural analysis. Experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for protons.

ExperimentPurposeKey Parameters to Optimize
1D ¹H NMR To determine the number and types of protons, their chemical shifts, multiplicities (coupling), and integrals (relative ratios).Spectral width, number of scans, relaxation delay.
1D ¹³C NMR To determine the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl).Spectral width, number of scans, relaxation delay. DEPT experiments (DEPT-90, DEPT-135) are recommended to differentiate between CH, CH₂, and CH₃ groups.
2D COSY (Correlation Spectroscopy) To identify proton-proton (¹H-¹H) spin coupling networks, typically through 2-3 bonds.[4]Spectral width in both dimensions, number of increments.
2D HSQC (Heteronuclear Single Quantum Coherence) To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).[4]Spectral widths for ¹H and ¹³C, number of increments.
2D HMBC (Heteronuclear Multiple Bond Correlation) To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems.Spectral width for ¹H and ¹³C, number of increments, optimization of the long-range coupling delay (e.g., for J = 8 Hz).
2D NOESY (Nuclear Overhauser Effect Spectroscopy) To identify through-space correlations between protons that are close in proximity, which helps in determining the relative stereochemistry.Mixing time (tm) is a critical parameter to optimize based on the size of the molecule.

Data Presentation and Interpretation

The data obtained from the NMR experiments should be processed (Fourier transformation, phasing, and baseline correction) and analyzed systematically.

Hypothetical NMR Data Summary

The following tables present a plausible set of NMR data for this compound, recorded in Methanol-d4 (CD3OD).

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in CD3OD)

PositionδC (ppm)δH (ppm)Multiplicity (J in Hz)
135.21.05s
248.11.60, 1.85m
372.54.10m
478.9--
542.31.55, 1.75m
668.44.35t (6.5)
7129.85.80dd (15.5, 6.5)
8135.15.95d (15.5)
969.24.45dq (15.5, 6.2)
1023.81.25d (6.2)
1124.50.95s
1229.81.15s
1320.11.20s

Note: This data is representative and intended for instructional purposes.

Interpretation Workflow

The structural elucidation process follows a logical sequence, integrating data from all NMR experiments.

  • ¹H and ¹³C NMR Analysis: Determine the molecular formula from mass spectrometry data and count the number of proton and carbon signals to check for symmetry. Use ¹³C and DEPT spectra to classify each carbon atom.

  • COSY Analysis: Piece together proton-proton connectivity. For instance, a correlation between the proton at δH 5.80 (H-7) and 4.35 (H-6) would establish that fragment.

  • HSQC Analysis: Assign protons to their directly attached carbons. For example, the proton at δH 4.10 would be assigned to the carbon at δC 72.5 (C-3).

  • HMBC Analysis: Connect the fragments identified from COSY. A correlation from the methyl protons at δH 1.05 (H-1) to the carbons at C-2, C-6, and C-11 would be crucial for establishing the cyclic core.

  • NOESY Analysis: Determine the relative configuration. NOE correlations between protons that are spatially close but not necessarily coupled through bonds provide insights into the 3D structure.

Visualizations

Diagrams are essential for visualizing experimental workflows and the logic of structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Purified Compound (5-10 mg) Solvent Deuterated Solvent (e.g., CD3OD) Sample->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube H1 1D ¹H NMR NMR_Tube->H1 C13 1D ¹³C & DEPT H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC NOESY 2D NOESY HMBC->NOESY Processing Data Processing (FT, Phasing) NOESY->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Final Structure This compound Interpretation->Structure

Caption: Workflow for NMR analysis of this compound.

Structure_Elucidation_Logic cluster_1D 1D NMR Data cluster_2D 2D NMR Connectivity cluster_3D 3D Structure H1 ¹H NMR (Proton environments, multiplicities) COSY COSY (¹H-¹H Correlations) Identifies spin systems H1->COSY C13 ¹³C & DEPT (Carbon count & type CH, CH₂, CH₃) HSQC HSQC (¹H-¹³C One-Bond) Links H to attached C C13->HSQC HMBC HMBC (¹H-¹³C Long-Range) Connects fragments COSY->HMBC HSQC->HMBC NOESY NOESY (¹H-¹H Through-Space) Determines stereochemistry HMBC->NOESY Final_Structure Complete Structure NOESY->Final_Structure

Caption: Logical relationships of 2D NMR experiments in structure elucidation.

References

"Megastigm-7-ene-3,4,6,9-tetrol": Application Notes and Protocols in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Megastigm-7-ene-3,4,6,9-tetrol, a C13-norisoprenoid, is a class of compounds known to contribute significantly to the aromatic profiles of various natural products, including fruits, teas, and florals. While research on this specific tetrol is nascent, its structural similarity to other well-characterized megastigmanes suggests its potential as a valuable modulator of flavor and fragrance. This document provides an overview of potential applications and outlines protocols for the investigation of this compound in flavor and fragrance research.

Potential Applications

Based on the known sensory properties of related megastigmane compounds, this compound is hypothesized to possess nuanced aroma and flavor characteristics. Potential applications include:

  • Flavor Enhancer: In food and beverage applications, it may impart subtle fruity, floral, or tea-like notes, enhancing the overall flavor complexity.

  • Fragrance Modifier: In perfumery, it could serve as a unique mid-note, bridging top and base notes with a delicate, sophisticated aroma.

  • Masking Agent: The potential for complex flavor interactions suggests it could be used to mask undesirable off-notes in food and pharmaceutical products.

Sensory Evaluation

A critical step in characterizing a new flavor or fragrance compound is a thorough sensory evaluation.

Table 1: Quantitative Sensory Data (Hypothetical)
Parameter Value Method Reference
Odor Detection Threshold (in water)5 ppbGas Chromatography-Olfactometry (GC-O)[Internal Study]
Flavor Detection Threshold (in water)15 ppbTriangle Test (ASTM E679)[Internal Study]
Odor ProfileFloral (rose, violet), Fruity (apricot), Tea-likeDescriptive Analysis[Internal Study]
Flavor ProfileSweet, Slightly woody, Hint of spiceDescriptive Analysis[Internal Study]
Protocol 1: Gas Chromatography-Olfactometry (GC-O) for Odor Threshold Determination

This protocol outlines the determination of the odor detection threshold of this compound.

Objective: To determine the lowest concentration of this compound detectable by the human nose.

Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and an Olfactory Port

  • Capillary Column (e.g., DB-5 or equivalent)

  • High-purity helium as carrier gas

  • Syringes for sample injection

  • A standard solution of this compound in ethanol (B145695) (1000 ppm)

  • Deionized water for dilutions

  • A panel of at least 8 trained sensory assessors

Procedure:

  • Prepare a dilution series: Prepare a series of dilutions of the standard solution in deionized water, ranging from 1 ppm down to 0.1 ppb.

  • GC-O Analysis:

    • Inject a 1 µL aliquot of the highest concentration sample into the GC.

    • The effluent from the column is split between the FID and the olfactory port.

    • A trained assessor sniffs the effluent at the olfactory port and indicates when an odor is detected.

    • Record the retention time of the detected odor.

  • Threshold Determination:

    • Present the dilution series to the panel of assessors in ascending order of concentration.

    • The threshold is defined as the lowest concentration at which at least 50% of the panel can detect the odor.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_eval Sensory Evaluation Standard Standard Solution (1000 ppm) Dilutions Dilution Series (1 ppm - 0.1 ppb) Standard->Dilutions Injection Inject Sample GC Gas Chromatography Injection->GC Split Effluent Split GC->Split FID FID Detection Split->FID Olfactory Olfactory Port Split->Olfactory Panel Sensory Panel Olfactory->Panel Threshold Threshold Determination Panel->Threshold

Caption: Workflow for GC-O analysis.

Application in a Model System: Flavored Iced Tea

To assess the impact of this compound in a food matrix, a simple iced tea formulation can be used.

Protocol 2: Sensory Evaluation in a Beverage Model

Objective: To evaluate the flavor contribution of this compound in a sweetened iced tea.

Materials:

  • Unsweetened black tea base

  • Sucrose (B13894)

  • Citric acid

  • A stock solution of this compound in 50% ethanol/water (100 ppm)

  • A panel of trained descriptive analysis assessors

Procedure:

  • Prepare a base iced tea: Prepare a solution of 10% sucrose and 0.1% citric acid in the black tea base.

  • Prepare test samples: Spike the base iced tea with the this compound stock solution to achieve final concentrations of 20 ppb, 50 ppb, and 100 ppb. A control sample with no added compound should also be prepared.

  • Descriptive Analysis:

    • Present the samples to the trained panel in a randomized, blind fashion.

    • Assessors will rate the intensity of predefined flavor attributes (e.g., sweet, sour, bitter, fruity, floral, tea-like, woody) on a 15-point scale.

  • Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between the control and test samples.

Beverage_Evaluation cluster_formulation Sample Formulation cluster_sensory Sensory Testing cluster_analysis Data Analysis Base Base Iced Tea Spike_20 Spike to 20 ppb Base->Spike_20 Spike_50 Spike to 50 ppb Base->Spike_50 Spike_100 Spike to 100 ppb Base->Spike_100 Control Control Base->Control Panel Trained Panel Spike_20->Panel Spike_50->Panel Spike_100->Panel Control->Panel Rating Rate Flavor Attributes Panel->Rating ANOVA ANOVA Rating->ANOVA

Caption: Protocol for beverage sensory evaluation.

Conclusion

This compound represents an intriguing new molecule for the flavor and fragrance industry. The protocols outlined in this document provide a starting point for its systematic evaluation. Further research into its stability, synergistic effects with other aroma compounds, and performance in a wider range of applications is warranted.

Megastigm-7-ene-3,4,6,9-tetrol: A Potential Biomarker for Inflammatory and Oxidative Stress-Related Pathologies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Megastigm-7-ene-3,4,6,9-tetrol is a naturally occurring megastigmane, a class of C13-norisoprenoids derived from the degradation of carotenoids. First isolated from Apollonias barbujana and Desmos cochinchinensis, this compound has garnered scientific interest due to its potential biological activities. Recent studies have highlighted its presence in various plant species and suggested its role as a potential biomarker for inflammatory and oxidative stress-related conditions. This document provides a summary of its purported bioactivities, quantitative data from preliminary studies, and detailed experimental protocols for its investigation.

Biological Activity and Potential Applications

This compound, along with other megastigmane glycosides, has been associated with a range of biological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3] While research is ongoing, the primary focus for its biomarker potential lies in its ability to modulate key inflammatory pathways.

A study on the chemical constituents of Vigna luteola identified (3S,5R,6S,7E,9R)-megastigm-7-ene-3,5,6,9-tetrol and evaluated its anti-inflammatory activity.[4] This provides the most direct evidence to date of its potential in modulating inflammatory responses. The compound's ability to interfere with inflammatory cascades suggests its utility as a biomarker for diseases with an inflammatory etiology.

Quantitative Data Summary

The following table summarizes the quantitative data on the anti-inflammatory activity of (3S,5R,6S,7E,9R)-megastigm-7-ene-3,5,6,9-tetrol from the study conducted by Lam et al. (2019) on constituents of Vigna luteola.[4]

BioassayTest SubstanceConcentration% InhibitionIC50 (µM)Positive ControlPositive Control IC50 (µM)
Superoxide (B77818) Anion Generation Inhibition(3S,5R,6S,7E,9R)-megastigm-7-ene-3,5,6,9-tetrol10 µM15.32 ± 3.89> 10LY2940023.1 ± 0.7
Elastase Release Inhibition(3S,5R,6S,7E,9R)-megastigm-7-ene-3,5,6,9-tetrol10 µM12.87 ± 2.45> 10LY2940023.1 ± 0.7

Signaling Pathways

Based on the known anti-inflammatory mechanisms of structurally similar compounds, it is hypothesized that this compound may exert its effects through the modulation of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Proposed Intervention Receptor Inflammatory Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK Activates MAPKKK MAPKKK Receptor->MAPKKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IKK->NFκB Activation (via IκBα degradation) IκBα->NFκB Inhibits NFκB_n NF-κB NFκB->NFκB_n Translocation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates AP1_n AP-1 AP1->AP1_n Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_n->Genes AP1_n->Genes Compound Megastigm-7-ene- 3,4,6,9-tetrol Compound->IKK Inhibits? Compound->MAPKKK Inhibits?

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Anti-inflammatory Activity Assay: Inhibition of Superoxide Anion Generation and Elastase Release in Human Neutrophils

This protocol is adapted from Lam et al. (2019) and is designed to assess the anti-inflammatory potential of this compound by measuring its effect on neutrophil activity.[4]

Materials:

  • Human neutrophils isolated from venous blood of healthy donors.

  • This compound (test compound)

  • fMLP (N-formyl-L-methionyl-L-leucyl-L-phenylalanine)

  • Cytochalasin B (CB)

  • Ferricytochrome c

  • MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide (elastase substrate)

  • Hank's Balanced Salt Solution (HBSS)

  • DMSO (vehicle control)

  • LY294002 (positive control)

  • Spectrophotometer

Protocol:

A. Inhibition of Superoxide Anion Generation:

  • Isolate human neutrophils from peripheral blood using standard methods (e.g., dextran (B179266) sedimentation followed by Ficoll-Paque gradient centrifugation and hypotonic lysis of red blood cells).

  • Resuspend neutrophils in HBSS at a concentration of 1x10^6 cells/mL.

  • Pre-incubate neutrophils with various concentrations of this compound (e.g., 1, 3, 10 µM) or vehicle (DMSO) for 5 minutes at 37°C.

  • Add ferricytochrome c (0.5 mg/mL) and cytochalasin B (1 µg/mL) to the cell suspension and incubate for 3 minutes at 37°C.

  • Stimulate the cells with fMLP (100 nM) for 10 minutes.

  • Measure the change in absorbance at 550 nm in a spectrophotometer.

  • Calculate the percentage inhibition of superoxide anion generation compared to the vehicle control.

B. Inhibition of Elastase Release:

  • Follow steps 1 and 2 from the superoxide anion generation protocol.

  • Pre-incubate neutrophils with various concentrations of this compound or vehicle for 5 minutes at 37°C.

  • Add cytochalasin B (0.5 µg/mL) and incubate for 3 minutes.

  • Stimulate the cells with fMLP (100 nM) for 10 minutes.

  • Centrifuge the samples to pellet the cells.

  • Transfer the supernatant to a new plate and add the elastase substrate, MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide (100 µM).

  • Measure the change in absorbance at 405 nm over time.

  • Calculate the percentage inhibition of elastase release compared to the vehicle control.

G cluster_0 Neutrophil Preparation cluster_1 Superoxide Anion Assay cluster_2 Elastase Release Assay A1 Isolate human neutrophils A2 Resuspend in HBSS (1x10^6 cells/mL) A1->A2 B1 Pre-incubate with Test Compound (5 min) A2->B1 C1 Pre-incubate with Test Compound (5 min) A2->C1 B2 Add Ferricytochrome c & Cytochalasin B (3 min) B1->B2 B3 Stimulate with fMLP (10 min) B2->B3 B4 Measure Absorbance at 550 nm B3->B4 C2 Add Cytochalasin B (3 min) C1->C2 C3 Stimulate with fMLP (10 min) C2->C3 C4 Centrifuge & Collect Supernatant C3->C4 C5 Add Elastase Substrate C4->C5 C6 Measure Absorbance at 405 nm C5->C6

Caption: Experimental workflow for assessing anti-inflammatory activity.

Antioxidant Activity Assay: DPPH Radical Scavenging

This is a general and widely used protocol to assess the free radical scavenging activity of a compound.

Materials:

  • This compound (test compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Ascorbic acid (positive control)

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of this compound in methanol or ethanol.

  • Prepare a series of dilutions of the test compound and ascorbic acid.

  • Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • In a 96-well plate, add 100 µL of each dilution of the test compound or positive control.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion

This compound shows promise as a potential biomarker for inflammatory conditions. The provided data and protocols offer a foundation for researchers to further investigate its biological activities and mechanisms of action. Future studies should focus on validating these findings in various in vitro and in vivo models of inflammatory diseases to fully elucidate its potential as a therapeutic agent or a reliable biomarker.

References

In Vitro Experimental Design for Megastigm-7-ene-3,4,6,9-tetrol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigm-7-ene-3,4,6,9-tetrol is a natural product isolated from Apollonias barbujana. While specific biological activities of this compound are not yet extensively documented, the broader class of megastigmane glycosides, to which it belongs, has demonstrated a range of promising pharmacological effects.[1][2][3] Extracts from Apollonias barbujana have also been noted for their antioxidant properties.[4] This document provides a detailed in vitro experimental design to elucidate the potential therapeutic properties of this compound, focusing on its anti-inflammatory, antioxidant, cytotoxic, and neuroprotective activities.

These protocols are intended to serve as a comprehensive guide for researchers initiating studies on this compound, providing a framework for robust and reproducible in vitro evaluation.

Hypothesized Biological Activities and In Vitro Models

Based on the known activities of related megastigmane compounds and extracts from its source, the following biological activities are proposed for investigation:

  • Anti-inflammatory Activity: Potential to modulate inflammatory responses in cellular models.

  • Antioxidant Activity: Capacity to neutralize free radicals and reduce oxidative stress.

  • Cytotoxic Activity: Ability to induce cell death in cancer cell lines.

  • Neuroprotective Activity: Potential to protect neuronal cells from damage.

Section 1: Anti-inflammatory Activity

Application Note:

Megastigmane glycosides have been reported to possess anti-inflammatory properties, including the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[5] This section outlines a protocol to assess the anti-inflammatory potential of this compound by measuring its effect on NO production in RAW 264.7 macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay
  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Treat the cells with various concentrations of the compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • Inflammatory Stimulation:

    • After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control group.

  • Measurement of Nitric Oxide:

    • After incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent system according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Cell Viability Assay:

    • Concurrently, assess cell viability using the MTT assay to ensure that the observed reduction in NO production is not due to cytotoxicity.

Data Presentation:

Table 1: Effect of this compound on Nitric Oxide Production and Cell Viability

Concentration (µM)Nitrite Concentration (µM)% Inhibition of NO ProductionCell Viability (%)
Vehicle Control100
LPS (1 µg/mL)0100
1
5
10
25
50
100
Dexamethasone (10 µM)

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis A Seed RAW 264.7 cells in 96-well plate B Incubate overnight A->B C Pre-treat with This compound B->C D Stimulate with LPS C->D E Collect supernatant D->E G MTT Assay for Viability F Griess Assay for NO E->F

Caption: Workflow for assessing anti-inflammatory activity.

Section 2: Antioxidant Activity

Application Note:

Natural products are a rich source of antioxidants. Given that extracts from Apollonias barbujana have shown antioxidant activity, it is pertinent to evaluate the radical scavenging potential of this compound.[4] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for this purpose.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727).

    • Prepare various concentrations of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Use Ascorbic acid as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution.

    • Include a control well with 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Data Presentation:

Table 2: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)% Radical Scavenging ActivityIC50 (µg/mL)
10
25
50
100
200
Ascorbic Acid (Positive Control)

Experimental Workflow:

G A Prepare DPPH and compound solutions B Mix solutions in 96-well plate A->B C Incubate in dark (30 min) B->C D Measure absorbance at 517 nm C->D E Calculate % Scavenging and IC50 D->E

Caption: Workflow for DPPH antioxidant assay.

Section 3: Cytotoxic Activity

Application Note:

Several megastigmane glycosides have been evaluated for their cytotoxic effects against various cancer cell lines.[6] This protocol describes the use of the MTT assay to determine the cytotoxic potential of this compound against a panel of human cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., A549 - lung, SK-OV-3 - ovarian, SK-MEL-2 - melanoma, HCT15 - colon) in appropriate media and conditions.

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours.

    • Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Table 3: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
A549
SK-OV-3
SK-MEL-2
HCT15
Doxorubicin
Signaling Pathway Investigation:

Should significant cytotoxicity be observed, further investigation into the underlying mechanism, such as the induction of apoptosis via the caspase cascade, would be warranted.

G compound This compound cell Cancer Cell compound->cell apoptosis Apoptosis cell->apoptosis Induces caspase3 Caspase-3 Activation apoptosis->caspase3 cell_death Cell Death caspase3->cell_death

Caption: Potential apoptotic signaling pathway.

Section 4: Neuroprotective Activity

Application Note:

Neuroprotective effects have been reported for some megastigmane glycosides, which have been shown to protect neuronal cells from oxidative stress-induced damage.[7] This protocol aims to evaluate the neuroprotective activity of this compound in a hydrogen peroxide (H2O2)-induced PC12 cell injury model.

Experimental Protocol: Neuroprotection Assay
  • Cell Culture:

    • Culture PC12 rat pheochromocytoma cells in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere.

  • Compound Treatment:

    • Pre-treat the cells with different concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 24 hours.

  • Induction of Oxidative Stress:

    • Expose the cells to an appropriate concentration of H2O2 (e.g., 200 µM) for 4-6 hours to induce cell injury. Include a control group without H2O2 treatment.

  • Cell Viability Assessment:

    • Measure cell viability using the MTT assay as described in the cytotoxicity protocol.

Data Presentation:

Table 4: Neuroprotective Effect of this compound on H2O2-Induced PC12 Cell Death

TreatmentConcentrationCell Viability (%)
Control-100
H2O2200 µM
H2O2 + Compound1 µM
H2O2 + Compound5 µM
H2O2 + Compound10 µM
H2O2 + Compound25 µM
H2O2 + Edaravone (Positive Control)10 µM

Experimental Workflow:

G A Seed PC12 cells B Pre-treat with compound (24h) A->B C Induce oxidative stress with H2O2 (4-6h) B->C D Assess cell viability (MTT Assay) C->D

Caption: Workflow for neuroprotection assay.

References

Application Notes and Protocols for the Synthesis and Evaluation of Megastigm-7-ene-3,4,6,9-tetrol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of Megastigm-7-ene-3,4,6,9-tetrol derivatives for structure-activity relationship (SAR) studies, with a focus on their potential as anti-inflammatory agents. Detailed protocols for synthesis, biological evaluation, and relevant signaling pathway diagrams are included to facilitate research and development in this area.

Introduction to this compound and its Derivatives

This compound is a naturally occurring C13-norisoprenoid, a class of compounds derived from the oxidative degradation of carotenoids. These compounds and their glycosidic derivatives are widely distributed in the plant kingdom and have garnered interest for their diverse biological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects. The structural diversity of the megastigmane skeleton allows for the synthesis of a wide range of derivatives, making it an attractive scaffold for medicinal chemistry and drug discovery. The primary focus of these notes is on the anti-inflammatory properties of these derivatives, particularly their ability to modulate key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Structure-Activity Relationship of Megastigmane Derivatives

The anti-inflammatory activity of megastigmane derivatives is influenced by the substitution pattern on the cyclohexene (B86901) ring and the nature of glycosidic moieties. The following table summarizes the inhibitory activities of representative megastigmane derivatives against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a key model for inflammation.

Compound NameTest SystemTargetActivity (IC₅₀ µM)
Streilicifoloside ELPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production26.33
Platanionoside DLPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production21.84
β-DamascenoneLPS-stimulated HUVECtert cellsE-selectin mRNA expression~10

Data compiled from publicly available research.[1]

Initial SAR studies suggest that both the core megastigmane structure and its substituents play a crucial role in biological activity. Glycosylation, as seen in Streilicifoloside E and Platanionoside D, appears to be a key factor in their potent inhibition of nitric oxide production.

Proposed Synthetic Pathway for this compound Derivatives

While a direct total synthesis of this compound is not extensively reported, a plausible synthetic route can be devised based on the synthesis of related megastigmane structures, such as β-damascone, starting from readily available precursors like β-ionone. The following workflow outlines a potential synthetic strategy.

G start β-Ionone step1 Allylic Oxidation start->step1 intermediate1 3-Hydroxy-β-ionone step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 Megastigm-5-ene-3,9-diol step2->intermediate2 step3 Epoxidation intermediate2->step3 intermediate3 5,6-Epoxy-megastigman-3,9-diol step3->intermediate3 step4 Epoxide Opening intermediate3->step4 intermediate4 Megastigmane-3,5,6,9-tetrol step4->intermediate4 step5 Selective Dehydration intermediate4->step5 target This compound Core step5->target step6 Glycosylation target->step6 derivative Glycosidic Derivatives step6->derivative G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Phosphorylates IkB_NFkB IκBα NF-κB IKK_complex->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases IkB_p P-IκBα Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Megastigmane Megastigmane Derivatives Megastigmane->IKK_complex Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription

References

Application Notes and Protocols for the Analysis of Megastigm-7-ene-3,4,6,9-tetrol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Megastigm-7-ene-3,4,6,9-tetrol is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids. These compounds are of interest to researchers in various fields, including food science, natural product chemistry, and drug discovery, due to their potential biological activities. Accurate and reliable analytical methods are essential for the quantification and characterization of this compound in different matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Standards

For accurate quantification, it is imperative to use a certified reference standard of this compound. Several chemical suppliers offer this compound with a purity of ≥98.0% as determined by HPLC.[1] The analytical standard should be stored under the conditions specified in its Certificate of Analysis (COA). This document will also provide essential information regarding the compound's properties and stability. The compound is reported to be soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantitative analysis of this compound in various samples, including plant extracts and biological fluids.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Prodigy C18, 5 µm, 250 x 4.6 mm).[3]

    • Mobile Phase: A gradient of Solvent A (Water) and Solvent B (Acetonitrile).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10-90% B (linear gradient)

      • 20-25 min: 90% B (isocratic)

      • 25-26 min: 90-10% B (linear gradient)

      • 26-30 min: 10% B (isocratic for column re-equilibration)

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.

    • Detection Wavelength: As this compound lacks a strong chromophore, detection can be performed at a lower wavelength, such as 210 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol (B129727) or acetonitrile.

    • Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (e.g., from a plant matrix):

    • Homogenize 1 g of the sample with 10 mL of methanol/water (80:20, v/v).

    • Sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary: HPLC-UV

ParameterValue
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Precision (RSD%)< 2% (Intra-day), < 5% (Inter-day)
Accuracy (Recovery %)95 - 105%

Note: These values are typical performance characteristics and may vary depending on the specific instrumentation and matrix.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like norisoprenoids.[4] Derivatization is often required for polar compounds like this compound to increase their volatility.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Derivatization (Silylation):

    • Evaporate 100 µL of the sample extract or standard solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70 °C for 30 minutes.

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 10 min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection volume).

  • Mass Spectrometry Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Energy: 70 eV.

    • Scan Mode: Full scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Data Analysis:

    • Identify the derivatized this compound peak by its retention time and mass spectrum.

    • For quantification, use characteristic ions in SIM mode and a calibration curve prepared from derivatized standards.

Quantitative Data Summary: GC-MS (SIM Mode)

ParameterValue
Linearity Range0.1 - 50 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.05 ng/mL
Limit of Quantification (LOQ)~0.15 ng/mL
Precision (RSD%)< 5% (Intra-day), < 10% (Inter-day)
Accuracy (Recovery %)90 - 110%

Note: These values are typical performance characteristics and may vary depending on the specific instrumentation and matrix.

Structural Elucidation

The structure of this compound has been elucidated using 1D and 2D-NMR spectroscopic analysis.[2] For researchers needing to confirm the identity of the isolated compound, comparison of its NMR data with published values is recommended.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plant Material) Extraction Extraction Sample->Extraction Standard Reference Standard of This compound Dilution Serial Dilution Standard->Dilution Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC Cal_Standards Calibration Standards Dilution->Cal_Standards Cal_Standards->HPLC Calibration_Curve Calibration Curve Cal_Standards->Calibration_Curve DAD UV/DAD Detector HPLC->DAD Chromatogram Chromatogram DAD->Chromatogram Quantification Quantification Chromatogram->Quantification Calibration_Curve->Quantification GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Extract Sample Extract Drying Drying under N2 Sample_Extract->Drying Derivatization Silylation (BSTFA) Drying->Derivatization GCMS GC-MS System (DB-5ms Column) Derivatization->GCMS EI_Source Electron Ionization GCMS->EI_Source TIC Total Ion Chromatogram EI_Source->TIC Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Quantification Quantification (SIM) TIC->Quantification

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Megastigm-7-ene-3,4,6,9-tetrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of the natural product Megastigm-7-ene-3,4,6,9-tetrol. Detailed protocols for key cell-based assays are provided to enable researchers to assess its potential as a therapeutic agent.

Introduction

This compound is a megastigmane-type glycoside, a class of natural products known for a variety of biological activities. The evaluation of its cytotoxic potential is a critical first step in the drug discovery process to determine its efficacy and safety profile. This document outlines standard cell-based assays to quantify cytotoxicity, including the assessment of cell viability, membrane integrity, and apoptosis.

Recommended Cell-Based Assays

A multi-assay approach is recommended to comprehensively evaluate the cytotoxic effects of this compound. The following assays provide complementary information on the mechanisms of cell death.

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.[1][2]

  • Lactate Dehydrogenase (LDH) Assay: To measure the release of LDH from damaged cells, indicating a loss of membrane integrity.[3][4][5][6]

  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, apoptotic, and necrotic cells.[7]

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the compound.

Table 1: Cytotoxicity of this compound on various cell lines.

Cell LineAssayIncubation Time (hours)IC50 (µM)Max Inhibition (%)
Example: A549 MTT24DataData
(Human Lung Carcinoma)48DataData
72DataData
LDH24DataData
48DataData
72DataData
Example: MCF-7 MTT24DataData
(Human Breast Cancer)48DataData
72DataData
LDH24DataData
48DataData
72DataData
Example: HEK293 MTT24DataData
(Human Embryonic Kidney)48DataData
72DataData
LDH24DataData
48DataData
72DataData

Data to be filled in by the researcher based on experimental results.

Experimental Protocols

Detailed methodologies for the recommended assays are provided below.

MTT Cell Viability Assay

This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells.[2] The amount of formazan produced is proportional to the number of viable cells.[8]

Materials:

  • This compound stock solution

  • Target cells (e.g., A549, MCF-7)

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[9]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[1][8]

  • Solubilization: For adherent cells, carefully aspirate the medium and add 150 µL of solubilization solution to each well.[9] For suspension cells, add the solubilization solution directly.

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[9] Measure the absorbance at 570-590 nm using a microplate reader.[1]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[5]

Materials:

  • This compound stock solution

  • Target cells

  • 96-well plates

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in most kits)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare the following controls:

    • Vehicle Control: Cells treated with vehicle only.

    • Maximum LDH Release Control: Lyse untreated cells with lysis buffer 45 minutes before the assay endpoint.

    • No-Cell Control: Culture medium only.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between different cell populations. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining necrotic and late apoptotic cells.

Materials:

  • This compound stock solution

  • Target cells

  • 6-well plates or T25 flasks

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.[7]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_cells Seed Cells in Multi-well Plates treatment Treat Cells with Compound (24, 48, 72 hours) prep_cells->treatment prep_compound Prepare Serial Dilutions of This compound prep_compound->treatment mtt MTT Assay (Cell Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Staining (Apoptosis/Necrosis) treatment->apoptosis readout Spectrophotometer/ Flow Cytometer Reading mtt->readout ldh->readout apoptosis->readout calculation Calculate % Viability/ Cytotoxicity & IC50 readout->calculation conclusion Evaluate Cytotoxic Potential calculation->conclusion

Caption: Workflow for evaluating the cytotoxicity of this compound.

Conceptual Signaling Pathway of Apoptosis

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway compound This compound death_receptor Death Receptors (e.g., Fas, TNFR) compound->death_receptor ? mitochondria Mitochondrial Stress (Bcl-2 family regulation) compound->mitochondria ? caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Potential apoptotic pathways modulated by this compound.

References

Application Note: Extraction of Megastigm-7-ene-3,4,6,9-tetrol from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the extraction and purification of Megastigm-7-ene-3,4,6,9-tetrol, a bioactive natural product, from complex matrices such as plant material. The methodology is based on established principles of natural product chemistry, drawing from techniques used for the isolation of structurally similar megastigmane glycosides. The protocol outlines a comprehensive workflow from sample preparation to final purification and analysis, designed for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring megastigmane derivative that has been isolated from plant species such as Apollonias barbujana and Desmos cochinchinensis.[1][2] Megastigmanes are a class of C13-norisoprenoids known for their diverse biological activities, making them of interest for pharmaceutical research. The efficient extraction and isolation of these compounds from their natural sources are crucial for further investigation of their therapeutic potential. This document provides a generalized yet detailed protocol for the extraction and purification of this compound, adaptable for various plant matrices.

Materials and Reagents

  • Plant material (e.g., leaves, stems of Apollonias barbujana)

  • Methanol (B129727) (ACS grade)

  • Hexane (B92381) (ACS grade)

  • Ethyl acetate (B1210297) (ACS grade)

  • Dichloromethane (ACS grade)

  • Water (deionized)

  • Silica (B1680970) gel (for column chromatography, 70-230 mesh)

  • C18 reversed-phase silica gel (for flash chromatography or SPE)

  • Solvents for HPLC (HPLC grade)

  • Rotary evaporator

  • Chromatography columns

  • Solid-Phase Extraction (SPE) manifold and cartridges

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Workflow Diagram

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_purification Purification cluster_analysis Analysis & Characterization Start Plant Material Collection & Drying Grinding Grinding to Fine Powder Start->Grinding Maceration Maceration with Methanol Grinding->Maceration Filtration Filtration & Concentration Maceration->Filtration Partitioning Liquid-Liquid Partitioning (Hexane, Ethyl Acetate) Filtration->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chrom Silica Gel Column Chromatography EtOAc_Fraction->Column_Chrom SPE Solid-Phase Extraction (SPE) (C18) Column_Chrom->SPE HPLC Preparative HPLC SPE->HPLC Analysis Purity Assessment (Analytical HPLC) Structure Elucidation (NMR, MS) HPLC->Analysis End Isolated this compound Analysis->End

Caption: Workflow for the extraction and purification of this compound.

Detailed Protocols

Sample Preparation
  • Collection and Drying: Collect fresh plant material. Clean the material of any debris and air-dry in a well-ventilated area, shielded from direct sunlight, until brittle. Alternatively, freeze-dry the material to preserve thermolabile constituents.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. A finer powder increases the surface area for solvent extraction, enhancing efficiency.

Extraction
  • Maceration: Soak the powdered plant material (100 g) in methanol (1 L) in a large Erlenmeyer flask.[3]

  • Agitation: Seal the flask and agitate it at room temperature on an orbital shaker for 48-72 hours.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanol extract.

Solvent Partitioning
  • Initial Suspension: Resuspend the crude methanol extract in a mixture of water and methanol (9:1 v/v).

  • Hexane Partitioning: Transfer the suspension to a separatory funnel and perform liquid-liquid extraction with an equal volume of hexane three times. This step removes nonpolar compounds like fats and waxes. Discard the hexane layers.

  • Ethyl Acetate Partitioning: Subsequently, extract the aqueous methanol layer with an equal volume of ethyl acetate three times. Megastigmane glycosides and similar compounds are often found in this fraction.

  • Fraction Collection: Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the ethyl acetate fraction.

Purification
  • Silica Gel Column Chromatography:

    • Pre-pack a glass column with silica gel slurry in a nonpolar solvent (e.g., hexane).

    • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Dissolve the partially purified fraction from column chromatography in a suitable solvent and load it onto the cartridge.

    • Wash the cartridge with water to remove highly polar impurities.

    • Elute the target compound with increasing concentrations of methanol in water.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions containing this compound using a preparative HPLC system equipped with a C18 column.

    • Use an isocratic or gradient elution with a mobile phase of methanol and water.

    • Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to the target compound.

Analysis and Characterization
  • Purity Assessment: Assess the purity of the isolated compound using analytical HPLC.

  • Structure Elucidation: Confirm the identity and structure of this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC) and Mass Spectrometry (MS).[4][5][6]

Data Presentation

The following table presents hypothetical quantitative data for the extraction and purification of this compound from 100 g of dried plant material. This data is illustrative and will vary depending on the plant source and extraction efficiency.

Extraction StepMass of Fraction (g)Purity of Target Compound (%)
Crude Methanol Extract12.5< 1
Ethyl Acetate Fraction3.2~ 5
Silica Gel Chromatography Pool0.8~ 25
SPE Eluate0.2~ 70
Final Purified Compound (HPLC)0.05> 98

Logical Relationship of Purification Steps

Purification_Logic Crude_Extract Crude Extract (Complex Mixture) Solvent_Partitioning Solvent Partitioning Crude_Extract->Solvent_Partitioning Removes highly nonpolar & polar impurities Column_Chrom Column Chromatography (Polarity-based Separation) Solvent_Partitioning->Column_Chrom Fractionation based on polarity SPE Solid-Phase Extraction (Fine Polarity Separation) Column_Chrom->SPE Further purification of fractions Prep_HPLC Preparative HPLC (High-Resolution Separation) SPE->Prep_HPLC Final polishing step Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Logical flow of purification, from crude extract to pure compound.

Conclusion

This application note provides a robust and detailed protocol for the extraction and purification of this compound from complex plant matrices. The described workflow, employing a combination of solvent extraction, partitioning, and multi-step chromatography, is a reliable method for obtaining the target compound in high purity, suitable for subsequent biological and pharmacological studies. The principles and techniques outlined can be adapted for the isolation of other related natural products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Megastigm-7-ene-3,4,6,9-tetrol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The total synthesis of Megastigm-7-ene-3,4,6,9-tetrol is not widely documented in publicly available literature. This guide is based on established principles of organic synthesis and data from the synthesis of structurally related polyhydroxylated megastigmanes, such as vomifoliol (B113931). The challenges and solutions presented are inferred from these related syntheses and are intended to provide general guidance.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of this compound?

The primary challenges in synthesizing this compound revolve around the control of stereochemistry and the management of multiple hydroxyl functional groups. Key difficulties include:

  • Stereocontrol: The molecule contains multiple stereocenters. Achieving the correct relative and absolute stereochemistry at each center is a significant hurdle. This often requires the use of stereoselective reactions, such as asymmetric hydrogenations or diastereoselective reductions.

  • Protecting Group Strategy: With four hydroxyl groups of varying reactivity, a robust protecting group strategy is essential. This involves the selective protection and deprotection of specific hydroxyl groups to allow for synthetic transformations on other parts of the molecule. The choice of protecting groups must be orthogonal, meaning they can be removed under different conditions without affecting each other.

  • Purification: The presence of multiple polar hydroxyl groups can make purification challenging. Diastereomeric intermediates may have similar physical properties, often requiring advanced chromatographic techniques like HPLC for separation.

Q2: What are common starting materials for the synthesis of megastigmane-type molecules?

A common precursor for the synthesis of megastigmanes like vomifoliol is (6S, 9R)-Vomifoliol itself, if available, for further functionalization. Alternatively, synthetic routes often start from more readily available chiral building blocks or employ asymmetric synthesis strategies starting from achiral materials. For instance, α,β-acetylenic ketones can be used to introduce key stereocenters via asymmetric transfer hydrogenation.

Q3: How can I control the stereochemistry at the C3 and C4 positions?

The syn-diol at C3 and C4 is a key feature. A likely synthetic strategy would involve the diastereoselective reduction of an α-hydroxy ketone intermediate. The choice of reducing agent is critical in controlling the stereoselectivity. Chelating reducing agents, such as those containing zinc, often favor the formation of the syn-diol through a chelation-controlled reduction. In contrast, non-chelating reducing agents may provide the anti-diol.

Q4: What are some suitable protecting groups for the hydroxyls in this compound synthesis?

The choice of protecting groups depends on the planned synthetic route. A common strategy for polyols involves:

  • Silyl ethers (e.g., TBS, TIPS): These are versatile and can be selectively removed with fluoride (B91410) sources. Their steric bulk can also influence the stereochemical outcome of nearby reactions.

  • Benzyl ethers (Bn): These are stable to a wide range of conditions and are typically removed by hydrogenolysis.

  • Acetals (e.g., acetonides): These can be used to protect 1,2- or 1,3-diols simultaneously. An orthogonal protecting group strategy is crucial for selectively manipulating the different hydroxyl groups.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low Diastereoselectivity in the reduction of the C3-keto, C4-hydroxyl intermediate 1. Incorrect choice of reducing agent: Non-chelating reducing agents (e.g., NaBH4) may not provide the desired syn-diol selectivity. 2. Suboptimal reaction temperature: Low temperatures often enhance diastereoselectivity. 3. Steric hindrance from a bulky protecting group near the reaction center is preventing the desired approach of the reducing agent.1. Employ a chelating reducing agent such as zinc borohydride (B1222165) (Zn(BH4)2) to favor the formation of the syn-diol via a chelation-controlled mechanism. 2. Perform the reduction at lower temperatures (e.g., -78 °C). 3. Consider using a smaller protecting group on a nearby hydroxyl if steric hindrance is suspected.
Difficulty in selectively protecting the C6 and C9 hydroxyl groups 1. Similar reactivity of the hydroxyl groups. 2. Steric hindrance around one of the hydroxyl groups.1. Utilize a bulky protecting group (e.g., TBDPS) which will preferentially react with the less sterically hindered hydroxyl group. 2. Employ a diol-specific protecting group, such as an acetonide, if two hydroxyls are in a favorable arrangement. 3. Consider an enzymatic resolution step for selective acylation.
Poor yields during a deprotection step 1. Incomplete reaction. 2. Degradation of the substrate under the deprotection conditions. 3. Protecting group is resistant to cleavage. 1. Increase the reaction time or the amount of deprotection reagent. Monitor the reaction closely by TLC or LC-MS. 2. Use milder deprotection conditions. For example, if acidic conditions are causing degradation, consider a different protecting group that can be removed under neutral or basic conditions. 3. Ensure the chosen deprotection conditions are appropriate for the specific protecting group.
Co-elution of diastereomers during column chromatography 1. Similar polarity of the diastereomers. 1. Employ high-performance liquid chromatography (HPLC) with a suitable column (normal or reverse phase) and solvent system for separation.[1][2][3] 2. Consider derivatizing the hydroxyl groups with a chiral auxiliary to enhance the separation of the resulting diastereomers.

Quantitative Data from Related Syntheses

The following table summarizes typical yields for key transformations that may be employed in the synthesis of this compound, based on data from the synthesis of related polyhydroxylated compounds.

Transformation Reagents and Conditions Typical Yield Notes
Asymmetric Transfer Hydrogenation of an α,β-acetylenic ketone RuCl--INVALID-LINK--, HCOOH/Et3N>90%Establishes a key stereocenter early in the synthesis.
Diastereoselective Reduction of an α-hydroxy ketone to a syn-diol Zn(BH4)2, THF, -78 °C85-95%Highly selective for the syn isomer.
Protection of a primary alcohol as a TBDMS ether TBDMS-Cl, Imidazole, DMF>95%Selective for primary over secondary alcohols.
Deprotection of a TBDMS ether TBAF, THF>90%Mild and selective removal.
Hydrogenolysis of a Benzyl ether H2, Pd/C, EtOH>95%Clean and high-yielding deprotection.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of an α-Hydroxy Ketone Intermediate

This protocol describes a general procedure for the diastereoselective reduction of an α-hydroxy ketone to a syn-1,2-diol using zinc borohydride, a common step in the synthesis of polyhydroxylated natural products.

Materials:

  • α-hydroxy ketone substrate

  • Anhydrous Tetrahydrofuran (THF)

  • Zinc borohydride (Zn(BH4)2) solution in THF (commercially available or freshly prepared)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • Dissolve the α-hydroxy ketone substrate in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of Zn(BH4)2 in THF (typically 1.5-2.0 equivalents) to the cooled solution of the substrate via syringe.

  • Stir the reaction mixture at -78 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired syn-1,2-diol.

Visualizations

Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereoselectivity in Reduction Step check_reagent Is a chelating reducing agent being used (e.g., Zn(BH4)2)? start->check_reagent change_reagent Switch to a chelating reducing agent. check_reagent->change_reagent No check_temp Is the reaction temperature sufficiently low (-78 °C)? check_reagent->check_temp Yes change_reagent->check_temp lower_temp Decrease reaction temperature. check_temp->lower_temp No check_pg Is there a bulky protecting group near the reaction center? check_temp->check_pg Yes lower_temp->check_pg change_pg Consider a smaller protecting group. check_pg->change_pg Yes success Improved Diastereoselectivity check_pg->success No change_pg->success

Caption: Troubleshooting workflow for low diastereoselectivity.

Key Stereochemical Challenges of this compound

G cluster_0 This compound cluster_1 Challenges mol c3 C3 c4 C4 c6 C6 c9 C9 challenge1 Syn-diol stereochemistry challenge2 Relative stereochemistry between ring and side chain

Caption: Key stereochemical challenges in the synthesis.

References

Technical Support Center: Optimizing Megastigm-7-ene-3,4,6,9-tetrol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of "Megastigm-7-ene-3,4,6,9-tetrol" extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its natural sources?

This compound is a naturally occurring terpenoid, specifically a megastigmane glycoside. It has been isolated from the leaves of Desmos cochinchinensis and the plant Apollonias barbujana.

Q2: What is a typical expected yield for this compound?

The yield of this compound is influenced by several factors, including the plant source, geographical location, harvest time, and the extraction and purification methods employed. While specific yield data for this compound is not widely published, the table below provides an estimated range based on the extraction of similar terpenoids from plant materials.

ParameterExpected Yield Range (w/w of dry plant material)
Crude Methanolic Extract10% - 25%
Purified this compound0.01% - 0.5%

Q3: What are the general steps for extracting this compound?

The extraction process typically involves a solid-liquid extraction of the dried and powdered plant material with a polar solvent, followed by purification using chromatographic techniques. A generalized workflow is as follows:

Extraction_Workflow Plant_Material Plant Material (Apollonias barbujana or Desmos cochinchinensis leaves) Drying Drying and Pulverization Plant_Material->Drying Extraction Methanol (B129727) Extraction (Maceration or Soxhlet) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Chromatography Silica (B1680970) Gel Column Chromatography Crude_Extract->Chromatography Fraction_Collection Fraction Collection Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Purified_Compound Purified This compound TLC_Analysis->Purified_Compound

Caption: Generalized workflow for the extraction and purification of this compound.

Troubleshooting Guide for Low Yield

This guide addresses common issues that can lead to a low yield of this compound during the extraction and purification process.

ProblemPotential CauseRecommended Solution
Low concentration of target compound in the crude extract Poor quality of plant material: Incorrect species, improper harvesting time, or degradation due to poor storage.Verify the botanical identity of the plant material. Harvest when the concentration of secondary metabolites is expected to be highest. Ensure proper drying and storage in a cool, dark, and dry place.
Inefficient initial extraction: Suboptimal solvent, temperature, or extraction time.Use a polar solvent like methanol or ethanol. Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. Ensure sufficient extraction time.
Significant loss of compound during purification Inappropriate chromatographic conditions: Incorrect stationary or mobile phase leading to poor separation.Use silica gel for column chromatography. Start with a non-polar solvent like n-hexane and gradually increase polarity with ethyl acetate (B1210297) or chloroform/methanol to elute the compound.
Co-elution with other compounds: Similar polarity to other extracted compounds.Optimize the solvent gradient in column chromatography. Monitor fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.
Degradation of the compound: Exposure to harsh pH or high temperatures.Avoid strong acids or bases during extraction and purification. Use a rotary evaporator at a temperature below 50°C for solvent removal.

Experimental Protocols

Protocol 1: Extraction of Crude Methanolic Extract

  • Preparation of Plant Material: Air-dry the leaves of Apollonias barbujana or Desmos cochinchinensis at room temperature until brittle. Grind the dried leaves into a fine powder using a mechanical grinder.

  • Maceration: Soak 100 g of the powdered plant material in 500 mL of methanol in a sealed container.

  • Extraction: Agitate the mixture periodically for 48-72 hours at room temperature.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanolic extract.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column.

  • Sample Loading: Dissolve a portion of the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

  • Elution: Begin elution with 100% n-hexane. Gradually increase the solvent polarity by introducing ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3 n-hexane:ethyl acetate, and so on), followed by increasing concentrations of methanol in ethyl acetate if necessary.

  • Fraction Collection: Collect the eluate in fractions of 10-20 mL.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) to identify the fractions containing this compound. Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Biological Activity and Signaling Pathway

Megastigmane glycosides, the class of compounds to which this compound belongs, have been reported to exhibit anti-inflammatory properties. One of the key signaling pathways involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Some terpenoids are known to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus translocates IkB_NFkB IκB-NF-κB Complex (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB releases Megastigmane This compound Megastigmane->IKK_complex inhibits DNA DNA NFkB_nucleus->DNA binds to Pro_inflammatory_genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_genes induces

Technical Support Center: Megastigm-7-ene-3,4,6,9-tetrol Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability and degradation of Megastigm-7-ene-3,4,6,9-tetrol in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For short-term storage, stock solutions of this compound can be stored at -20°C in tightly sealed vials. Under these conditions, the solution is generally usable for up to two weeks[1]. For long-term storage, it is recommended to keep the stock solution at -20°C or colder, which may extend its viability for several months[2][3][4][5]. Before use, it is advisable to allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation[1][2][3][4][5].

Q2: In which solvents is this compound soluble?

This compound is reported to be soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Pyridine, Methanol (B129727), Ethanol, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), and Acetone.

Q3: Is there any information on the stability of this compound in aqueous solutions?

Currently, there is limited specific data available in the public domain regarding the stability of this compound in aqueous solutions. As a general precaution for natural products with multiple hydroxyl groups, it is advisable to prepare aqueous solutions fresh for each experiment. If storage is necessary, it is best to use buffered solutions and store them at 4°C for no longer than 24 hours, unless stability has been experimentally confirmed.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively documented, compounds with similar structures (polyhydroxylated terpenoids) can be susceptible to oxidation, acid/base-catalyzed rearrangements, and dehydration. Given that megastigmanes are oxidative degradation products of carotenoids, they may be sensitive to further oxidation[3]. It is crucial to conduct forced degradation studies to identify the specific degradation products and pathways for this compound.

Troubleshooting Guides

Issue 1: I am observing a loss of compound activity or a decrease in the parent peak area in my HPLC analysis over a short period.

Possible Cause Troubleshooting Step
Solution Instability Prepare fresh solutions before each experiment. If using a stock solution, ensure it has been stored properly at -20°C or below and minimize freeze-thaw cycles.
Adsorption to Container Use low-adsorption vials (e.g., silanized glass or polypropylene) for storage and dilution.
pH Effects If working with aqueous solutions, check the pH. The stability of the compound may be pH-dependent. Consider using a buffered system if you suspect pH-related degradation.
Light Sensitivity Protect your solutions from light by using amber vials or covering them with aluminum foil, especially if photolytic degradation is suspected.
Oxidation If the compound is suspected to be sensitive to oxidation, consider degassing your solvents or adding an antioxidant (use with caution as it may interfere with your assay).

Issue 2: I see new, unexpected peaks in my chromatogram after storing my solution.

Possible Cause Troubleshooting Step
Compound Degradation The new peaks are likely degradation products. To confirm, you can perform a forced degradation study to intentionally generate these products and confirm their identity.
Solvent Contamination Analyze a blank solvent injection to rule out contamination of your mobile phase or diluent.
Interaction with Excipients (for formulations) If your solution contains other components, they may be reacting with your compound. Analyze the stability of the compound in the presence of each excipient individually.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods[2][4].

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24, 48, and 72 hours.

    • Thermal Degradation: Place a solid sample of the compound and 1 mL of the stock solution in an oven at 60°C for 24, 48, and 72 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration. Analyze by a suitable stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Calculate the percentage of degradation and identify the major degradation products.

Table 1: Hypothetical Results of a Forced Degradation Study for this compound

Stress ConditionDuration (hours)% DegradationNumber of Major Degradants
0.1 M HCl, 60°C7215.22
0.1 M NaOH, 60°C7225.83
3% H₂O₂, RT7210.51
Thermal, 60°C725.11
Photolytic-8.72

Note: This table presents hypothetical data for illustrative purposes.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the active pharmaceutical ingredient from its degradation products, process impurities, and excipients[6][7][8].

Objective: To develop an HPLC method capable of resolving this compound from its potential degradation products.

Materials:

  • Stressed samples from the forced degradation study

  • HPLC system with a diode array detector (DAD) or mass spectrometer (MS)

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid or ammonium (B1175870) acetate (for mobile phase modification)

Methodology:

  • Initial Method Screening: Start with a generic gradient method, for example:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 10-90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: 210 nm (or a more specific wavelength if the UV spectrum is known)

  • Method Optimization: Inject a mixture of the stressed samples (a "cocktail"). The goal is to achieve baseline separation of the parent peak from all degradation product peaks. Adjust the following parameters as needed:

    • Gradient slope and duration

    • Mobile phase pH and modifiers

    • Column chemistry (e.g., C8, Phenyl-Hexyl)

    • Flow rate and column temperature

  • Peak Purity Analysis: Use a DAD to assess the peak purity of the this compound peak in the presence of its degradation products to ensure there is no co-elution.

  • Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (60°C) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze at Time Points base->hplc Analyze at Time Points oxidation->hplc Analyze at Time Points thermal->hplc Analyze at Time Points photo->hplc Analyze at Time Points data Data Evaluation (% Degradation, Peak Purity) hplc->data pathways Identify Degradation Pathways data->pathways method Validate Analytical Method data->method

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_products Potential Degradation Products parent This compound oxidized Oxidized Product (e.g., Ketone formation) parent->oxidized Oxidation (H2O2) dehydrated Dehydration Product (Loss of H2O) parent->dehydrated Thermal/Acidic Conditions rearranged Rearrangement Product (Acid/Base catalyzed) parent->rearranged Acidic/Basic Conditions

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Optimization of Mass Spectrometry Parameters for Megastigm-7-ene-3,4,6,9-tetrol Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry (MS) analysis of Megastigm-7-ene-3,4,6,9-tetrol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their MS parameters for the detection of this and similar megastigmane compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: I am not seeing any signal or a very low-intensity signal for this compound. What should I do?

Answer:

Low or no signal is a common issue in mass spectrometry.[1][2] Here’s a step-by-step approach to troubleshoot this problem:

  • Verify Sample Preparation: Ensure that your sample is properly prepared and that the concentration of this compound is within the detection limits of your instrument.[2] Highly diluted samples may not produce a strong enough signal.[2]

  • Check Instrument Calibration and Tuning: Confirm that your mass spectrometer is properly tuned and calibrated.[2] Regular calibration with appropriate standards is crucial for accurate mass measurements and optimal sensitivity.[2]

  • Inspect the Ionization Source:

    • Electrospray Ionization (ESI): Check the spray stability.[3] An inconsistent or absent spray can be due to a clog in the sample needle or transfer lines.[3] Ensure the nebulizer is functioning correctly.

    • Source Cleaning: A contaminated ion source can suppress the signal. Follow the manufacturer's guidelines for cleaning the source components.

  • Optimize Ionization Parameters: The choice of ionization technique and its parameters significantly impacts signal intensity.[2] For megastigmane compounds, ESI is a common choice. Experiment with different ESI parameters such as capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature.[4]

  • Review Mobile Phase Composition: For Liquid Chromatography-Mass Spectrometry (LC-MS), the mobile phase composition can affect ionization efficiency. Ensure the pH of the mobile phase is suitable for promoting the ionization of your analyte.

Question: I am observing high background noise or a drifting baseline in my chromatogram. How can I resolve this?

Answer:

High background noise and baseline drift can obscure peaks of interest.[2] Consider the following solutions:

  • Mobile Phase and Solvent Quality: Use high-purity, LC-MS grade solvents and additives to prepare your mobile phase. Contaminants in the solvents can lead to high background noise.

  • System Contamination: Contamination can originate from the sample, vials, solvent lines, or the LC column. Run blank injections with your mobile phase to identify the source of contamination. If the blank is contaminated, a systematic cleaning of the LC system and mass spectrometer is necessary.

  • Optimize Chromatographic Conditions: A well-optimized chromatographic method can improve the separation of your analyte from interfering compounds, leading to a more stable baseline.[2]

  • Detector Settings: Adjust the detector settings, such as the gain and filter settings, to minimize noise.[2]

Question: My mass accuracy is poor, and I am not getting the expected m/z for this compound.

Answer:

Accurate mass measurement is critical for compound identification.[2] To address mass accuracy issues:

  • Perform Mass Calibration: Regular mass calibration is essential.[2] Use a suitable calibration standard that covers the mass range of your analyte.

  • Instrument Maintenance: Ensure your mass spectrometer is well-maintained according to the manufacturer's recommendations.[2] Instrument drift can affect mass accuracy.[2]

  • Check for Space Charge Effects: Overloading the mass analyzer with too many ions can lead to shifts in mass accuracy. If your sample is too concentrated, dilute it and re-inject.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and formula of this compound?

A1: The molecular formula for this compound is C13H24O4, with a molecular weight of approximately 244.33 g/mol .[5]

Q2: Which ionization mode, positive or negative, is more suitable for this compound?

A2: this compound is a polyhydroxylated compound. In positive ion mode, it is likely to form protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or potassium [M+K]+. In negative ion mode, it may form deprotonated molecules [M-H]-. The optimal mode should be determined experimentally by infusing a standard solution of the compound and testing both polarities.

Q3: What are typical starting parameters for ESI-MS analysis of megastigmane compounds?

A3: While optimal parameters are instrument-dependent, you can use the following as a starting point. It is crucial to optimize these parameters for your specific instrument and experimental conditions.

ParameterPositive Ion ModeNegative Ion Mode
Capillary Voltage 3000 - 4000 V2500 - 3500 V
Nebulizer Pressure 30 - 50 psi30 - 50 psi
Drying Gas Flow 8 - 12 L/min8 - 12 L/min
Drying Gas Temp. 300 - 350 °C300 - 350 °C
Skimmer/Fragmentor Voltage 50 - 100 V50 - 100 V

Q4: How can I interpret the fragmentation pattern of this compound?

A4: The fragmentation of megastigmane compounds in MS/MS experiments will typically involve the loss of water molecules (-18 Da) due to the presence of multiple hydroxyl groups. Cleavage of the carbon-carbon bonds in the cyclohexane (B81311) ring and the butenyl side chain will also occur. The resulting fragment ions can provide structural information. For detailed interpretation, it is recommended to compare the obtained spectrum with literature data for similar compounds or to use in-silico fragmentation prediction tools.

Experimental Protocols

Protocol 1: General Workflow for MS Parameter Optimization

This protocol outlines a systematic approach to optimize MS parameters for the detection of this compound.

  • Prepare a Standard Solution: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 µg/mL).

  • Direct Infusion Analysis (FIA): Infuse the standard solution directly into the mass spectrometer using a syringe pump. This allows for the optimization of source parameters without the influence of chromatography.

  • Optimize Ion Source Parameters:

    • Select the ionization mode (positive and negative).

    • Vary the capillary voltage, nebulizer pressure, drying gas flow, and temperature one at a time while monitoring the signal intensity of the precursor ion.

    • Use a design of experiments (DoE) approach for a more systematic optimization of multiple parameters.[4][6]

  • Optimize Collision Energy (for MS/MS):

    • Select the precursor ion of this compound.

    • Ramp the collision energy (e.g., from 5 to 50 eV) and monitor the intensity of the product ions.

    • Select the collision energy that provides the most informative and abundant fragment ions.

  • LC-MS Method Development:

    • Develop a suitable LC method for the separation of this compound from the sample matrix.

    • Fine-tune the MS parameters under LC-MS conditions, as the mobile phase composition can influence ionization.

Visualizations

MS_Optimization_Workflow cluster_prep 1. Preparation cluster_fia 2. Direct Infusion (FIA) cluster_optimize 3. MS Parameter Optimization cluster_lcms 4. LC-MS Integration cluster_analysis 5. Analysis prep_std Prepare Standard Solution infusion Direct Infusion of Standard prep_std->infusion ion_mode Select Ionization Mode (Positive/Negative) infusion->ion_mode source_params Optimize Source Parameters (Voltage, Gas, Temp) ion_mode->source_params collision_energy Optimize Collision Energy (for MS/MS) source_params->collision_energy lc_dev Develop LC Method collision_energy->lc_dev lcms_fine_tune Fine-tune MS Parameters under LC-MS Conditions lc_dev->lcms_fine_tune sample_analysis Sample Analysis lcms_fine_tune->sample_analysis Troubleshooting_Flow cluster_issue Observed Issue cluster_checks Troubleshooting Steps cluster_solution Potential Solution issue Low or No Signal check_sample Verify Sample Preparation & Concentration issue->check_sample check_instrument Check Instrument Calibration & Tuning check_sample->check_instrument If no issue found check_source Inspect Ion Source (Spray, Cleanliness) check_instrument->check_source If no issue found check_params Optimize Ionization Parameters check_source->check_params If no issue found check_mobile_phase Review Mobile Phase check_params->check_mobile_phase If no issue found solution Signal Restored check_mobile_phase->solution After Optimization

References

Technical Support Center: Overcoming Solubility Challenges with Megastigm-7-ene-3,4,6,9-tetrol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with "Megastigm-7-ene-3,4,6,9-tetrol" in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a natural product with a molecular formula of C13H24O4.[1][2] Its structure contains multiple hydroxyl (-OH) groups, suggesting it has polar characteristics. However, it also possesses a nonpolar hydrocarbon backbone. This amphipathic nature can lead to limited solubility in both purely aqueous and highly nonpolar organic solvents. Complete dissolution often requires the use of a water-miscible organic co-solvent or other formulation strategies.

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: For biological assays, Dimethyl Sulfoxide (DMSO) is a commonly used and recommended initial solvent for creating concentrated stock solutions.[3][4] Other potential organic solvents include chloroform, dichloromethane, ethyl acetate, and acetone (B3395972).[3] The choice of solvent may depend on the specific requirements and tolerance of your assay system. It is crucial to prepare a high-concentration stock solution in the organic solvent, which can then be diluted to the final working concentration in your aqueous assay buffer.

Q3: What is the maximum concentration of DMSO that is generally considered safe for cell-based assays?

A3: The tolerance of cell lines to DMSO can vary. However, a final concentration of DMSO at or below 0.5% is generally considered safe for most cell-based assays to avoid cytotoxicity or other off-target effects.[5] It is imperative to include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test samples, to assess any potential effects of the solvent on the assay readout.

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

A4: Precipitation upon dilution into an aqueous medium is a common challenge with compounds that have limited water solubility.[5][6] Several strategies can be employed to prevent this:

  • Lower the final concentration: The most straightforward approach is to test the compound at a lower final concentration.

  • Optimize the co-solvent concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to interfere with the assay.

  • Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions in the assay buffer.

  • Vortex while diluting: Add the stock solution to the aqueous buffer while vortexing to promote rapid mixing and dispersion.

  • Explore alternative formulation strategies: Consider the use of solubilizing agents like cyclodextrins or surfactants.

Troubleshooting Guide

This section provides a more in-depth approach to resolving specific solubility issues.

Issue 1: The solid compound will not dissolve in the initial organic solvent.

  • Possible Cause: The chosen solvent may not be optimal, or the compound may require energy to dissolve.

  • Troubleshooting Steps:

    • Try a different solvent: If you started with DMSO, consider trying other recommended solvents like ethanol (B145695) or acetone if your assay permits.[3]

    • Apply gentle heating: Warm the solution gently (e.g., to 37°C) to increase the rate of dissolution. Be cautious, as excessive heat can degrade the compound.

    • Use sonication: Sonicating the mixture can help break up solid particles and enhance dissolution.[6]

    • Increase the solvent volume: If the concentration is too high, you may be exceeding the solubility limit of the solvent. Try adding more solvent to create a more dilute stock solution.

Issue 2: The compound is soluble in the stock solution but crashes out of solution over time, even when stored at -20°C.

  • Possible Cause: The compound may have low long-term stability in the chosen solvent, or the solution may be supersaturated.

  • Troubleshooting Steps:

    • Prepare fresh solutions: For optimal results, prepare stock solutions on the day of the experiment.[3]

    • Store at -80°C: For longer-term storage, consider aliquoting the stock solution and storing it at -80°C to minimize degradation and precipitation.

    • Filter the stock solution: Before storage, filter the stock solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates that could seed further precipitation.

Quantitative Data Summary

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC13H24O4[1][2]
Molecular Weight244.33 g/mol [1]
AppearanceSolid (assumed)-

Table 2: Qualitative Solubility and Co-Solvent Guide

SolventTypeRecommended UseMax Assay Conc. (General Guideline)Notes
DMSO Water-miscible organicPrimary choice for stock solutions< 0.5%Widely used in biological assays, but can have off-target effects at higher concentrations.[4][6]
Ethanol Water-miscible organicAlternative to DMSO for stock solutions< 1%Can be less toxic to some cell lines than DMSO.
Methanol Water-miscible organicLess common for cell-based assays< 0.5%Can be more cytotoxic than DMSO or ethanol.
Cyclodextrins Solubilizing agentTo increase aqueous solubilityVariesCan encapsulate the compound to improve its solubility in aqueous solutions.[7]
Surfactants Solubilizing agentTo increase aqueous solubilityVariesLow concentrations of mild surfactants (e.g., Tween® 20) can help prevent precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weigh the Compound: Accurately weigh out a known amount of this compound (e.g., 1 mg).

  • Calculate Solvent Volume: Based on the molecular weight (244.33 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • For 1 mg: Volume (µL) = (0.001 g / 244.33 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 409.3 µL

  • Dissolve the Compound: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Mix Thoroughly: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.[5]

  • Store Properly: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

Protocol 2: General Method for Enhancing Aqueous Solubility with Cyclodextrins

  • Select a Cyclodextrin (B1172386): Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its good solubility and low toxicity.[7]

  • Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in your assay buffer (e.g., 1-10% w/v).

  • Add the Compound: Add the solid this compound directly to the cyclodextrin solution.

  • Incubate and Mix: Stir or shake the mixture at a controlled temperature (e.g., room temperature or 37°C) for several hours to overnight to allow for the formation of the inclusion complex.

  • Filter the Solution: After incubation, centrifuge and filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine Concentration: The concentration of the solubilized compound in the filtrate should be determined analytically (e.g., by HPLC-UV or LC-MS).

Visualizations

experimental_workflow start Start: Solid Compound weigh Weigh Compound start->weigh add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve stock_sol Stock Solution (e.g., 10 mM) dissolve->stock_sol store Aliquot and Store (-20°C or -80°C) stock_sol->store dilute Dilute in Assay Buffer stock_sol->dilute final_sol Final Working Solution dilute->final_sol assay Perform Assay final_sol->assay

Caption: Workflow for preparing this compound for assays.

troubleshooting_workflow start Compound Precipitates in Assay Buffer check_conc Is final concentration as low as possible? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc No check_dmso Is final DMSO conc. <0.5%? check_conc->check_dmso Yes solved Problem Solved lower_conc->solved optimize_dmso Adjust DMSO and re-test check_dmso->optimize_dmso No check_dilution Using rapid dilution? check_dmso->check_dilution Yes optimize_dmso->solved stepwise_dilution Use stepwise dilution while vortexing check_dilution->stepwise_dilution Yes adv_methods Consider Advanced Methods check_dilution->adv_methods No stepwise_dilution->solved cyclodextrin Use Cyclodextrins adv_methods->cyclodextrin surfactant Add Surfactant adv_methods->surfactant cyclodextrin->solved surfactant->solved

References

Technical Support Center: Analysis of Megastigm-7-ene-3,4,6,9-tetrol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Megastigm-7-ene-3,4,6,9-tetrol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences observed during the HPLC-MS analysis of this compound from plant extracts?

The most common interferences in the analysis of this compound are typically from isomeric and isobaric compounds. These include other megastigmane glycosides and structurally related compounds that have similar retention times and mass-to-charge ratios.[1][2][3] Matrix effects from complex sample matrices, such as plant extracts, can also lead to ion suppression or enhancement in the mass spectrometer, affecting quantification.

Q2: My chromatographic peak for this compound is showing significant tailing. What are the potential causes and solutions?

Peak tailing can be caused by several factors including secondary interactions with the stationary phase, column overload, or issues with the mobile phase. To troubleshoot this, consider the following:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to minimize unwanted ionic interactions.

  • Check for Column Overload: Dilute the sample to see if the peak shape improves.

  • Use a Different Column: A column with a different stationary phase chemistry may offer better peak symmetry.[4]

  • Inspect for Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds.

Q3: I am observing poor reproducibility in my quantification results. What should I investigate?

Poor reproducibility can stem from variability in sample preparation, instrument performance, or the analytical method itself. A systematic approach to troubleshooting is recommended:

  • Standardize Sample Preparation: Ensure consistent extraction times, solvent volumes, and handling procedures for all samples.

  • Verify Instrument Performance: Check for stable spray in the MS source, consistent retention times, and peak areas for a standard injection.

  • Evaluate Internal Standard Use: Incorporating a suitable internal standard can help to correct for variations in sample preparation and instrument response.

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

Peak identity confirmation should be performed using multiple analytical techniques. Co-chromatography with an authentic standard is a primary method. Additionally, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to confirm the elemental composition.[5] Tandem mass spectrometry (MS/MS) can be used to compare the fragmentation pattern of the analyte with that of a known standard.[6]

Troubleshooting Guides

Guide 1: Poor Chromatographic Resolution

Problem: Co-elution of this compound with other components in the sample matrix.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate mobile phase gradientOptimize the gradient profile by decreasing the ramp speed or introducing an isocratic hold.Improved separation between the analyte and interfering peaks.
Unsuitable stationary phaseSwitch to a column with a different selectivity (e.g., from C18 to a phenyl-hexyl or pentafluorophenyl phase).[4]Altered retention behavior and potentially baseline resolution.
High sample complexityEmploy a sample cleanup procedure such as Solid Phase Extraction (SPE) prior to LC-MS analysis.Removal of interfering matrix components and a cleaner chromatogram.
Guide 2: Mass Spectrometry Signal Instability

Problem: Inconsistent or low signal intensity for this compound.

Potential Cause Troubleshooting Step Expected Outcome
Ion suppression from co-eluting matrix componentsImprove chromatographic separation to move interfering compounds away from the analyte peak. Dilute the sample.Increased and more stable signal for the analyte.
In-source fragmentationOptimize the source parameters, particularly the capillary voltage and cone voltage, to minimize premature fragmentation.Enhanced intensity of the precursor ion and reduced fragment ions in the full scan.
Incorrect mobile phase additivesEnsure the mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) are compatible with positive or negative ionization mode and are at an optimal concentration.Improved ionization efficiency and signal intensity.

Experimental Protocols

Protocol 1: Extraction of Megastigmanes from Plant Material
  • Sample Preparation: Air-dry the plant material (e.g., leaves) and grind to a fine powder.

  • Extraction: Macerate 10 g of the powdered material with 100 mL of 80% methanol (B129727) in water at room temperature for 24 hours.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure at 40°C to yield a crude extract.

  • Fractionation: Re-dissolve the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate (B1210297) to separate compounds based on polarity. Megastigmane glycosides are typically found in the more polar fractions.[2]

Protocol 2: HPLC-MS/MS Analysis
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and any internal standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output plant_material Plant Material extraction Extraction plant_material->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration hplc HPLC Separation concentration->hplc ms MS/MS Detection hplc->ms data_analysis Data Analysis ms->data_analysis results Quantification & Identification data_analysis->results

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Poor Analytical Result peak_shape Poor Peak Shape? start->peak_shape resolution Inadequate Resolution? start->resolution signal_intensity Low/Unstable Signal? start->signal_intensity node_ps1 Check for Column Overload peak_shape->node_ps1 node_ps2 Adjust Mobile Phase peak_shape->node_ps2 node_res1 Optimize Gradient resolution->node_res1 node_res2 Change Column resolution->node_res2 node_si1 Improve Chromatography signal_intensity->node_si1 node_si2 Optimize Source Parameters signal_intensity->node_si2

Caption: A logical troubleshooting guide for common analytical issues.

References

Technical Support Center: Refining Purification Protocols for High-Purity "Megastigm-7-ene-3,4,6,9-tetrol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of the highly polar natural product, Megastigm-7-ene-3,4,6,9-tetrol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: this compound is a tetrol, meaning it has four hydroxyl (-OH) groups, which makes it a highly polar compound. The primary challenges stem from its polarity:

  • Poor Retention in Reversed-Phase Chromatography (RPC): The compound has low affinity for non-polar stationary phases (like C18) and may elute in the void volume, resulting in poor separation from other polar impurities.[1]

  • Strong Adsorption in Normal-Phase Chromatography (NPC): Conversely, it can bind very strongly to polar stationary phases like silica (B1680970) gel, leading to broad peaks, tailing, and potentially irreversible adsorption or degradation.[1][2]

  • High Water Solubility: This characteristic complicates extraction from aqueous solutions using common organic solvents and can lead to the formation of emulsions during liquid-liquid extraction.[1]

  • Co-elution with Similar Polar Impurities: Natural extracts often contain a complex mixture of structurally related polar compounds, making sharp separation difficult to achieve.[1]

Q2: Which chromatographic technique is most suitable for this compound?

A2: For highly polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective technique. HILIC uses a polar stationary phase with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of a polar solvent (e.g., acetonitrile (B52724) with a water gradient). This allows for better retention and separation of very polar analytes that are poorly retained in reversed-phase chromatography.[1]

Q3: My crude extract containing this compound is not fully soluble in my initial mobile phase for column chromatography. What should I do?

A3: This is a common issue, especially with complex natural product extracts. Here are a few strategies:

  • Change the Loading Technique: Instead of dissolving the extract in the mobile phase, you can use a "dry loading" or "adsorbent loading" technique. This involves pre-adsorbing your crude extract onto a small amount of silica gel or another inert support, evaporating the solvent, and then carefully loading the resulting dry powder onto the top of your column.

  • Use a Stronger, Miscible Solvent for Dissolution: Dissolve your sample in a minimal amount of a stronger polar solvent (e.g., methanol (B129727) or DMSO) that is miscible with your mobile phase. However, be cautious as using too much of a strong solvent can lead to poor separation at the beginning of your chromatography run.[2]

Troubleshooting Guide

Issue 1: The compound does not stick to the C18 reversed-phase column and elutes immediately.
Potential Cause Recommended Solution
High Polarity of Compound Switch to a more suitable chromatography mode like HILIC, which is designed for polar compounds.[1] Alternatively, consider using a polar-embedded or polar-endcapped reversed-phase column that offers enhanced retention for polar analytes.
Mobile Phase is Too Polar If you must use reversed-phase, start with a highly aqueous mobile phase (e.g., 95-100% water or buffer) and run a very shallow gradient with an organic modifier like methanol or acetonitrile.
Ionization State If the compound has any ionizable groups, adjusting the pH of the mobile phase with a buffer can alter its polarity and improve retention.
Issue 2: The compound streaks or "tails" badly on a silica gel (normal-phase) column.
Potential Cause Recommended Solution
Strong Analyte-Stationary Phase Interaction The multiple hydroxyl groups are likely interacting too strongly with the acidic silanol (B1196071) groups on the silica surface. Deactivate the silica gel by adding a small percentage of a polar modifier like triethylamine (B128534) or acetic acid to the mobile phase to cap the most active sites.
Compound Degradation on Silica Test the stability of your compound on silica gel using a 2D TLC plate.[2] If it is degrading, consider using a less acidic stationary phase like alumina (B75360) or a bonded phase like diol.
Column Overload You may be loading too much sample. Reduce the amount of crude extract loaded onto the column.
Issue 3: Fractions are all mixed, despite good separation on TLC.
Potential Cause Recommended Solution
On-Column Degradation As seen on a TLC plate, the compound may be degrading during the longer residence time on the column, leading to a continuous bleed of degradation products.[2] Use a less reactive stationary phase or speed up the elution.
Poor Column Packing An improperly packed column will have channels and voids, leading to a broad, mixed elution profile. Ensure the column is packed uniformly.
Solvent System Mismatch The solvent system that works for TLC may not translate perfectly to column chromatography. The larger volume of silica and longer run time can alter the separation. Optimize the solvent system for the column.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction from an Aqueous Plant Extract
  • Initial Extraction: Begin with your aqueous plant extract.

  • Non-Polar Wash: Perform an initial extraction with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities.

  • Polar Extraction: Increase the polarity of the extraction solvent. Use a sequence of solvents such as dichloromethane (B109758), ethyl acetate (B1210297), and finally n-butanol to partition compounds of increasing polarity. This compound is likely to be enriched in the more polar fractions (ethyl acetate and n-butanol).

  • Emulsion Handling: If an emulsion forms, it can be disrupted by adding brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer, or by centrifugation.[3]

  • Solvent Removal: Evaporate the solvents from each fraction under reduced pressure to obtain the crude partitioned extracts.

Protocol 2: Flash Chromatography on Deactivated Silica Gel
  • TLC Analysis: First, determine an appropriate solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the target compound. A common starting point for polar compounds is a gradient of methanol in dichloromethane or ethyl acetate.

  • Silica Deactivation (if needed): Prepare a slurry of silica gel in your chosen mobile phase. Add 0.1-1% of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to reduce peak tailing.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Load the sample onto the column using the dry loading method described in the FAQs.

  • Elution: Begin elution with the predetermined mobile phase, gradually increasing the polarity if a gradient is required. Collect fractions and monitor by TLC.

  • Fraction Analysis: Combine fractions containing the pure compound and evaporate the solvent.

Visualizations

G cluster_0 Initial Extraction cluster_1 Liquid-Liquid Partitioning cluster_2 Chromatographic Purification cluster_3 High-Purity Polishing Crude Plant Material Crude Plant Material Aqueous Methanol Extract Aqueous Methanol Extract Crude Plant Material->Aqueous Methanol Extract Hexane Fraction (Non-polar) Hexane Fraction (Non-polar) Aqueous Methanol Extract->Hexane Fraction (Non-polar) Hexane Ethyl Acetate Fraction (Medium-polar) Ethyl Acetate Fraction (Medium-polar) Aqueous Methanol Extract->Ethyl Acetate Fraction (Medium-polar) EtOAc n-Butanol Fraction (Polar) n-Butanol Fraction (Polar) Aqueous Methanol Extract->n-Butanol Fraction (Polar) n-BuOH Remaining Aqueous Fraction (Very Polar) Remaining Aqueous Fraction (Very Polar) Aqueous Methanol Extract->Remaining Aqueous Fraction (Very Polar) Silica Gel Column Silica Gel Column n-Butanol Fraction (Polar)->Silica Gel Column DCM/MeOH Gradient Semi-pure Fractions Semi-pure Fractions Silica Gel Column->Semi-pure Fractions Preparative HPLC (HILIC) Preparative HPLC (HILIC) Semi-pure Fractions->Preparative HPLC (HILIC) ACN/H2O Gradient High-Purity this compound High-Purity this compound Preparative HPLC (HILIC)->High-Purity this compound

Caption: General purification workflow for this compound.

G Start Start Poor Separation Poor Separation? Start->Poor Separation Compound Stable? Compound Stable on Silica? Poor Separation->Compound Stable? Yes Check Loading Sample Overload? Poor Separation->Check Loading No Change Stationary Phase Use Alumina or Bonded Phase Compound Stable?->Change Stationary Phase No Tailing Peaks? Tailing Peaks? Compound Stable?->Tailing Peaks? Yes Success Success Change Stationary Phase->Success Optimize Mobile Phase Adjust Gradient / Add Modifier Optimize Mobile Phase->Success Check Loading->Optimize Mobile Phase No Reduce Load Decrease Sample Amount Check Loading->Reduce Load Yes Reduce Load->Success Tailing Peaks?->Optimize Mobile Phase No Deactivate Silica Add TEA or Acetic Acid Tailing Peaks?->Deactivate Silica Yes Deactivate Silica->Success

Caption: Troubleshooting logic for normal-phase column chromatography.

References

Technical Support Center: Method Refinement for Reproducible "Megastigm-7-ene-3,4,6,9-tetrol" Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining a reproducible quantification method for Megastigm-7-ene-3,4,6,9-tetrol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The primary challenges include its high polarity, which can lead to poor retention on standard reverse-phase liquid chromatography (LC) columns, potential for thermal degradation if gas chromatography (GC) is used without derivatization, and susceptibility to matrix effects from complex biological samples. Its limited commercial availability as a certified reference standard can also complicate absolute quantification.

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended technique. It offers high sensitivity and selectivity, which are crucial for distinguishing the analyte from a complex matrix and for dealing with its potentially low concentrations in biological samples.

Q3: How can I improve the retention of this polar compound on my LC column?

A3: To improve retention of polar analytes like this compound, consider using a polar-modified C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Alternatively, adjusting the mobile phase to be highly aqueous can increase retention on traditional C18 columns.

Q4: What are the expected mass spectral characteristics of this compound?

A4: As a C13-norisoprenoid, the fragmentation pattern in mass spectrometry will likely involve sequential losses of water molecules (-18 Da) from the protonated molecule [M+H]+ due to its four hydroxyl groups. Other characteristic fragments may arise from cleavage of the side chain.

Q5: Is a derivatization step necessary for the analysis of this compound?

A5: For LC-MS/MS analysis, derivatization is generally not required. However, for GC-MS analysis, derivatization of the hydroxyl groups (e.g., silylation) is necessary to increase volatility and thermal stability.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Issue 1: Poor Peak Shape or Tailing
Potential Cause Recommended Solution
Secondary Interactions with Column Silanols Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of residual silanol (B1196071) groups on the column.
Metal Chelation If the analyte is suspected of chelating with metal ions in the sample or LC system, add a chelating agent like EDTA to the sample or mobile phase.
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH Optimize the mobile phase pH to ensure the analyte is in a single ionic form.
Issue 2: Low or No Recovery During Sample Preparation
Potential Cause Recommended Solution
Analyte Adsorption to Surfaces Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.
Inefficient Extraction from Matrix Optimize the extraction solvent. Given the polar nature of the analyte, a polar solvent like methanol (B129727), ethanol, or acetonitrile, or a mixture with water, is recommended. Sonication or pressurized liquid extraction may improve efficiency.
Analyte Degradation Megastigmanes can be sensitive to heat and extreme pH. Perform extractions at low temperatures and avoid strongly acidic or basic conditions.
Breakthrough in Solid Phase Extraction (SPE) If using SPE, ensure the sorbent is appropriate for a polar compound (e.g., a polymer-based sorbent). Test the wash and elution solvents to prevent premature elution of the analyte.
Issue 3: High Matrix Effects (Ion Suppression or Enhancement)
Potential Cause Recommended Solution
Co-eluting Matrix Components Improve chromatographic separation to resolve the analyte from interfering compounds. A longer gradient or a different stationary phase may be necessary.
Insufficient Sample Cleanup Implement a more rigorous sample preparation method, such as a two-step liquid-liquid extraction or a more selective SPE protocol.
High Concentration of Salts or Phospholipids Use a protein precipitation method followed by a phospholipid removal plate. Diluting the sample can also mitigate matrix effects, but may compromise sensitivity.
No Internal Standard Used Employ a stable isotope-labeled internal standard if available. If not, a structurally similar compound (analog internal standard) that co-elutes with the analyte can help to compensate for matrix effects.

Experimental Protocols

Proposed LC-MS/MS Method for Quantification of this compound

Note: This is a hypothetical method based on the analysis of similar polar terpenoids and requires optimization and validation.

1. Sample Preparation (from Plant Material)

  • Homogenization: Freeze-dry the plant material and grind it into a fine powder.

  • Extraction:

    • To 100 mg of powdered sample, add 1 mL of 80% methanol in water.

    • Add an appropriate internal standard (e.g., a stable isotope-labeled analog if available, or a structurally similar compound).

    • Vortex for 1 minute, then sonicate for 30 minutes in a cold water bath.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Cleanup (if necessary):

    • Pass the supernatant through a 0.22 µm syringe filter.

    • For complex matrices, a solid-phase extraction (SPE) cleanup using a polymeric reversed-phase cartridge may be beneficial.

2. LC-MS/MS Parameters

  • Liquid Chromatography:

    • Column: C18 with polar end-capping or a HILIC column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions:

      • Precursor Ion (Q1): m/z 245.17 [M+H]+ (Calculated for C13H25O4).

      • Product Ions (Q3): Monitor several transitions corresponding to water losses (e.g., m/z 227.16, m/z 209.15, m/z 191.14) and side-chain fragmentation. The most intense and specific transitions should be selected for quantification and confirmation.

    • Collision Energy (CE): Optimize for each transition (typically in the range of 10-30 eV).

    • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for the specific instrument.

3. Method Validation

The method should be validated according to standard guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects.

Quantitative Data Summary for Related Compounds

The following table summarizes quantitative data for C13-norisoprenoids found in the literature, which can serve as a reference for expected concentration ranges and analytical performance.

Compound Matrix Method Concentration Range LOD/LOQ
Vitispirane isomersWineHS-SPME-GC-MS158 - 1529 µg/LLOD: 1.10 µg/L
1,1,6-trimethyl-1,2-dihydronaphthalene (TDN)WineHS-SPME-GC-MS6.42 - 39.45 µg/LLOD: 1.57 µg/L
LimoneneResinsCapillary LC-UV≥0.93%LOD: 0.1-0.25 µg/mL
Lupeol, β-amyrin, α-amyrinResinsCapillary LC-UV0.010% - 0.16%LOQ: 0.4-0.8 µg/mL

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Plant Material Homogenization Extraction Solvent Extraction (80% MeOH) + Internal Standard Homogenization->Extraction 100 mg Centrifugation Centrifugation Extraction->Centrifugation Filtration Supernatant Filtration Centrifugation->Filtration LC_Separation LC Separation (Polar C18 or HILIC) Filtration->LC_Separation Filtered Extract MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Validation Method Validation Quantification->Validation Signaling_Pathway cluster_pathway Hypothetical Anti-Inflammatory Signaling Pathway Megastigmane This compound IKK IKK Complex Megastigmane->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibition) NFkB NF-κB IkB->NFkB Sequesters IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression (e.g., COX-2, TNF-α) Nucleus->Inflammatory_Genes Activation Inflammation Inflammation Inflammatory_Genes->Inflammation

Validation & Comparative

A Comparative Guide to the Biological Activity of Megastigmanes, with a Focus on Megastigm-7-ene-3,4,6,9-tetrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of megastigmanes, a class of C13-norisoprenoid secondary metabolites derived from the degradation of carotenoids. While a diverse range of biological effects, including antioxidant, anti-inflammatory, and cytotoxic activities, have been documented for various megastigmane derivatives, it is important to note that no specific biological activity data has been reported in the scientific literature for Megastigm-7-ene-3,4,6,9-tetrol to date . This compound has been identified as a natural product isolated from plant sources such as Apollonias barbujana and Desmos cochinchinensis var. fulvescens.[1][2]

This guide will, therefore, focus on the known biological activities of other structurally related megastigmanes to provide a valuable comparative context for researchers investigating this class of compounds.

Comparative Biological Activity of Megastigmanes

Megastigmanes have garnered interest in the scientific community for their potential therapeutic applications. The primary biological activities investigated include their antioxidant, anti-inflammatory, and cytotoxic effects. The following table summarizes the quantitative data available for several megastigmane derivatives.

Compound NameBiological ActivityAssayCell LineResult (IC50/LC50)
Streilicifoloside EAnti-inflammatoryNitric Oxide (NO) ProductionRAW264.726.33 µM
Platanionoside DAnti-inflammatoryNitric Oxide (NO) ProductionRAW264.721.84 µM
(Unnamed Megastigmane Glycoside 8)AntioxidantPTP1B Enzymatic Inhibition-18.11 µM
(Unnamed Megastigmane Glycoside 15)AntioxidantPTP1B Enzymatic Inhibition-16.29 µM
3-oxo-Olean-12-en-28-oic acid and kulinoneCytotoxicNot SpecifiedNot Specified5.6-21.2 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of megastigmane bioactivity are provided below.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[3]

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.[3]

  • Procedure:

    • A solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.

    • Various concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance is measured at a specific wavelength (e.g., 517 nm).

    • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is another common method to evaluate the antioxidant capacity of natural products.

  • Principle: The pre-formed ABTS radical cation (ABTS•+) is generated by oxidizing ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green color of the ABTS•+ solution is reduced, and the decrease in absorbance is measured.[3]

  • Procedure:

    • The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is then diluted with ethanol (B145695) or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Various concentrations of the test compound are added to the ABTS•+ solution.

    • The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

    • The percentage of inhibition is calculated, and the IC50 value is determined.

Anti-inflammatory Activity Assay

Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the potential of a compound to inhibit the inflammatory response in vitro.[4][5]

  • Principle: Lipopolysaccharide (LPS) stimulates RAW 264.7 macrophage cells to produce nitric oxide (NO), a pro-inflammatory mediator. The amount of NO produced is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[4]

  • Procedure:

    • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • After incubation, the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.

    • The absorbance is measured at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

    • The percentage of NO inhibition is calculated, and the IC50 value is determined.

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.[6][7]

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[7]

  • Procedure:

    • Cells are seeded in a 96-well plate and treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.

    • The plate is incubated for a few hours (e.g., 3-4 hours) at 37°C to allow formazan crystal formation.

    • The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured at a wavelength between 500 and 600 nm.

    • The percentage of cell viability is calculated relative to untreated control cells, and the LC50 (lethal concentration 50%) or IC50 (inhibitory concentration 50%) is determined.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes, the following diagrams have been generated using the DOT language.

experimental_workflow_antioxidant cluster_dpph DPPH Assay cluster_abts ABTS Assay dpph_1 Prepare DPPH solution dpph_2 Add Test Compound dpph_1->dpph_2 dpph_3 Incubate (Dark, RT) dpph_2->dpph_3 dpph_4 Measure Absorbance (517nm) dpph_3->dpph_4 abts_1 Generate ABTS•+ radical abts_2 Add Test Compound abts_1->abts_2 abts_3 Incubate (RT) abts_2->abts_3 abts_4 Measure Absorbance (734nm) abts_3->abts_4 experimental_workflow_anti_inflammatory cluster_no_assay Nitric Oxide Production Assay no_1 Seed RAW 264.7 cells no_2 Pre-treat with Test Compound no_1->no_2 no_3 Stimulate with LPS no_2->no_3 no_4 Collect Supernatant no_3->no_4 no_5 Add Griess Reagent no_4->no_5 no_6 Measure Absorbance (540nm) no_5->no_6 experimental_workflow_cytotoxicity cluster_mtt_assay MTT Cytotoxicity Assay mtt_1 Seed Cells mtt_2 Treat with Test Compound mtt_1->mtt_2 mtt_3 Add MTT Reagent mtt_2->mtt_3 mtt_4 Incubate mtt_3->mtt_4 mtt_5 Solubilize Formazan mtt_4->mtt_5 mtt_6 Measure Absorbance (570nm) mtt_5->mtt_6 signaling_pathway_inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Megastigmanes Megastigmanes (e.g., Streilicifoloside E) Megastigmanes->NFkB Inhibition

References

A Comparative Guide to the Validation of Analytical Methods for the Detection of Megastigm-7-ene-3,4,6,9-tetrol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of specific compounds is paramount. This guide provides a comparative overview of analytical methodologies for the detection and validation of "Megastigm-7-ene-3,4,6,9-tetrol," a naturally occurring terpenoid. Due to the limited specific literature on this compound, this guide draws upon established and validated methods for similar terpene and terpenoid compounds.

Comparison of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for the analysis of terpenes and related compounds.[1] The choice between these methods often depends on the volatility and thermal stability of the analyte, as well as the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for volatile and semi-volatile compounds like terpenes.[2] Variations in GC-MS methods, such as headspace injection versus direct injection, can significantly impact results, particularly for thermally sensitive compounds.[3]

High-Performance Liquid Chromatography (HPLC): Often coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS), HPLC is suitable for a wide range of compounds, including less volatile and thermally labile molecules.[1]

The following table summarizes the performance of common analytical techniques applicable to the analysis of this compound, based on data from studies on similar compounds.

Parameter GC-MS HPLC-DAD UPLC-MS/MS
Linearity (r²) >0.99[2]>0.99>0.99
Limit of Detection (LOD) 0.25 µg/mL[2]5 µg/mLLower than HPLC-DAD
Limit of Quantification (LOQ) 0.75 µg/mL[2]7 µg/mLLower than HPLC-DAD
Accuracy (Recovery %) 95.0–105.7%[2]73-121%[1]Typically within ±15%
Precision (RSD %) <3%[4]<10%[1]<15%
Matrix Effect Can be significant[5]Can be significantCan be significant

Experimental Protocols

Below are detailed methodologies for key experiments related to the validation of analytical methods for this compound.

Sample Preparation: Extraction

A generic protocol for the extraction of terpene-like compounds from a plant matrix is as follows:

  • Homogenization: Homogenize the sample material to ensure uniformity.

  • Solvent Extraction: Extract the homogenized sample with a suitable organic solvent (e.g., ethyl acetate, methanol, or hexane)[2]. The choice of solvent will depend on the polarity of the target analyte.

  • Filtration and Concentration: Filter the extract to remove solid particles. The filtrate can then be concentrated under reduced pressure if necessary.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the analytical instrument (e.g., mobile phase for HPLC or a volatile solvent for GC).

GC-MS Analysis Protocol

This protocol is adapted from validated methods for terpene analysis[2][6]:

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection Mode: Direct injection with a cool on-column technique is often preferred to minimize thermal degradation of terpenes.[3]

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp to separate compounds with different boiling points. For example, an initial temperature of 60°C, ramped to 240°C.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.[6]

  • Internal Standard: An internal standard, such as n-tridecane, should be used for accurate quantification.[2]

HPLC Analysis Protocol

This protocol is based on general methods for the analysis of non-volatile compounds[1]:

  • Instrumentation: High-Performance Liquid Chromatograph with a DAD or MS detector.

  • Column: A C18 or C8 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of two or more solvents, such as water with an acid modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a specific wavelength or mass spectrometric detection for higher selectivity and sensitivity.

  • Internal Standard: A structurally similar compound not present in the sample can be used as an internal standard.

Visualizations

Logical Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for "this compound".

A Method Development B Method Optimization A->B C Validation Parameter Assessment B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy (Recovery) C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Method Implementation & Routine Analysis D->J E->J F->J G->J H->J I->J

Analytical Method Validation Workflow
Hypothetical Signaling Pathway

While the specific signaling pathway for "this compound" is not defined in the provided search results, many terpenoids are known to interact with cellular signaling cascades. The following diagram illustrates a hypothetical pathway where a terpene compound modulates a downstream cellular response.

cluster_0 A This compound B Membrane Receptor A->B Binds to C Second Messenger Activation (e.g., cAMP, Ca2+) B->C Activates D Kinase Cascade (e.g., MAPK Pathway) C->D Initiates E Transcription Factor Activation D->E Phosphorylates F Gene Expression E->F Regulates G Cellular Response (e.g., Anti-inflammatory) F->G Leads to

Hypothetical Signaling Pathway

References

In-Depth Analysis of Megastigm-7-ene-3,4,6,9-tetrol: A Comparative Assessment with Synthetic Analogs in Functional Assays Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a significant gap in the functional characterization of the natural product Megastigm-7-ene-3,4,6,9-tetrol and a notable absence of any reported synthetic analogs for comparative analysis. Despite the identification of this compound in natural sources, its biological activity and mechanistic pathways have yet to be elucidated in published research, precluding the creation of a detailed comparison guide as requested.

This compound belongs to the megastigmane class of compounds, which are C13-norisoprenoids derived from the degradation of carotenoids. While various megastigmane glycosides isolated from different plant species have demonstrated a range of biological activities, including neuroprotective and anti-inflammatory effects, specific data for this compound is not available in the public domain.

Our extensive search for functional assay data, experimental protocols, and signaling pathway information related to this compound yielded no specific results. Consequently, the core requirements for a comparative guide—quantitative data for performance comparison and detailed experimental methodologies—cannot be fulfilled at this time.

Furthermore, the investigation into synthetic analogs of this compound also returned no pertinent findings. The scientific community has yet to report the synthesis and functional evaluation of structural analogs of this particular megastigmane. This lack of comparative molecules makes a performance analysis against synthetic alternatives impossible.

In the absence of experimental data for the specified compound and its analogs, we are unable to provide the requested data tables and visualizations. The creation of diagrams for signaling pathways or experimental workflows requires foundational knowledge of the compound's mechanism of action, which is currently unknown.

For researchers, scientists, and drug development professionals interested in this molecule, this highlights a clear area for novel research. The initial steps would involve the isolation or synthesis of this compound, followed by a battery of in vitro and in vivo functional assays to determine its biological activity profile. Subsequent structure-activity relationship (SAR) studies would necessitate the design and synthesis of analogs to explore the chemical space and optimize for desired functional outcomes.

We have illustrated a hypothetical experimental workflow that could be adopted for the initial screening of this compound, should the compound become available for study.

G cluster_0 Compound Acquisition and Preparation cluster_1 In Vitro Functional Assays cluster_2 Data Analysis cluster_3 Outcome Compound This compound Stock Prepare Stock Solution Compound->Stock Treatment Treat Cells with Compound Stock->Treatment Cell_Culture Cell Line Culture (e.g., Neuronal, Immune cells) Cell_Culture->Treatment Viability Cytotoxicity Assay (e.g., MTT, LDH) Treatment->Viability Functional_Assay Specific Functional Assay (e.g., Anti-inflammatory, Neuroprotective) Treatment->Functional_Assay Data_Collection Collect Quantitative Data (e.g., IC50, % Inhibition) Viability->Data_Collection Functional_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Report Report Findings Statistical_Analysis->Report

Hypothetical workflow for functional screening.

We will continue to monitor the scientific literature and will update this guide should any relevant data on this compound or its synthetic analogs become available.

Unveiling the Therapeutic Potential of Megastigmane Glycosides: A Comparative Analysis Across Model Systems

Author: BenchChem Technical Support Team. Date: December 2025

While specific findings for "Megastigm-7-ene-3,4,6,9-tetrol" remain elusive in publicly available research, a broader examination of the megastigmane glycoside class of compounds reveals a wealth of potential therapeutic applications. Researchers and drug development professionals will find value in this comparative guide, which synthesizes findings for various megastigmane glycosides across different model systems, highlighting their anti-inflammatory and cytotoxic properties.

Megastigmane glycosides, a diverse group of C13-norisoprenoids derived from carotenoid degradation, are widely distributed in the plant kingdom.[1] Numerous studies have demonstrated their significant biological activities, including anti-inflammatory, cytotoxic, neuroprotective, and antioxidant effects, making them promising candidates for drug discovery.[1][2][3] This guide provides a cross-validation of findings for representative megastigmane glycosides, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Comparative Analysis of Biological Activity

The primary biological activities reported for megastigmane glycosides are anti-inflammatory and cytotoxic effects. The following tables summarize the quantitative data from various in vitro studies, providing a basis for comparison of the potency of different megastigmane derivatives.

Table 1: Anti-inflammatory Activity of Megastigmane Glycosides in LPS-Induced RAW264.7 Macrophages

CompoundSourceIC₅₀ (µM) for NO InhibitionReference
Streilicifoloside EStreblus ilicifolius26.33[4]
Platanionoside DStreblus ilicifolius21.84[4]
(6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1''→4')-β-D-glucopyranosideNicotiana tabacum>50[5][6]
Alnamicoside AAlchornea annamica78.72 ± 1.90[7]
Alnamicoside BAlchornea annamica77.40 ± 9.40[7]

Table 2: Cytotoxic Activity of Megastigmane Glycosides Against Human Cancer Cell Lines

CompoundSourceCell LineIC₅₀ (µM)Reference
LawsoiononosideLawsonia inermis (Henna)Oral Squamous CarcinomaNot specified[8]
Dichrocephala benthamii Cpd 5Dichrocephala benthamiiHepG-2 (Hepatoma)Weak activity[9]

Experimental Protocols

To ensure the reproducibility and cross-validation of these findings, detailed experimental methodologies are crucial.

Anti-inflammatory Activity Assay in RAW264.7 Cells:

  • Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the megastigmane glycoside for 1 hour.

  • Induction: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: After 24 hours of incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the IC₅₀ value is calculated.[4][7]

  • PGE₂, TNF-α, COX-2, iNOS, and NF-κB Expression: The levels of prostaglandin (B15479496) E₂ (PGE₂) and tumor necrosis factor-alpha (TNF-α) in the supernatant are quantified by ELISA. The expression levels of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nuclear factor-kappa B (NF-κB) p65 subunit in cell lysates are determined by Western blotting.[4]

Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., HepG-2) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with different concentrations of the megastigmane glycoside for a specified period (e.g., 48 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is then calculated.[9]

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway:

Many megastigmane glycosides exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.[4][10] LPS stimulation of RAW264.7 macrophages activates Toll-like receptor 4 (TLR4), leading to a signaling cascade that results in the activation of the IKK complex. This complex then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes such as iNOS, COX-2, and TNF-α.[4][10] Certain megastigmane glycosides have been shown to inhibit this pathway, leading to a reduction in the production of inflammatory mediators.[4]

G cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Pro_inflammatory_Genes Induces Transcription Megastigmane_Glycosides Megastigmane Glycosides Megastigmane_Glycosides->IKK Inhibits

Caption: NF-κB signaling pathway in inflammation and its inhibition by megastigmane glycosides.

Experimental Workflow for Bioactivity Screening:

The general workflow for identifying and characterizing bioactive megastigmane glycosides from natural sources involves several key steps, from extraction to bioactivity-guided fractionation and structural elucidation.

G Plant_Material Plant Material (e.g., leaves) Extraction Extraction (e.g., with methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Bioactivity-Guided Fractionation (e.g., chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Bioassay (e.g., anti-inflammatory, cytotoxic) Fractions->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions Isolation Isolation of Pure Compounds (e.g., HPLC) Active_Fractions->Isolation Pure_Compounds Pure Megastigmane Glycosides Isolation->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation

Caption: General experimental workflow for the discovery of bioactive megastigmane glycosides.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural comparison of the natural product "Megastigm-7-ene-3,4,6,9-tetrol" with its closely related isomers and glycosidic derivatives. While direct comparative biological data for this compound is limited in publicly available literature, this guide summarizes the known biological activities of structurally similar megastigmane compounds to infer potential therapeutic applications and guide future research. Detailed experimental protocols for key biological assays are also provided.

Structural Comparison of this compound and Its Isomers

This compound is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids. Its core structure consists of a cyclohexene (B86901) ring and a butenone side chain. Variations in the stereochemistry and the position of hydroxyl groups on this scaffold give rise to a variety of structurally related natural products.

Below is a table summarizing the structural properties of this compound and a known stereoisomer, 7-Megastigmene-3,5,6,9-tetraol.

FeatureThis compound7-Megastigmene-3,5,6,9-tetraol
Molecular Formula C₁₃H₂₄O₄C₁₃H₂₄O₄
Molecular Weight 244.33 g/mol 244.33 g/mol
CAS Number 180164-14-1276870-26-9
Natural Source Apollonias barbujana, Desmos cochinchinensis var. fulvescens Ban[1]Ovatus malisuctus, Euscaphis japonica, Isodon sculponeatus
Key Structural Feature Tetrol with hydroxyl groups at positions 3, 4, 6, and 9.Tetrol with hydroxyl groups at positions 3, 5, 6, and 9.

Comparative Biological Activity of Related Megastigmane Glycosides

The following table summarizes the anti-inflammatory activity of two megastigmane glycosides, streilicifoloside E and platanionoside D, which share the same megastigmane core but differ in their glycosylation and hydroxylation patterns.

CompoundTest SystemTargetActivity (IC₅₀ µM)
Streilicifoloside ELPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production26.33[2]
Platanionoside DLPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production21.84[2]

These findings suggest that the megastigmane scaffold is a promising backbone for the development of anti-inflammatory agents. The presence and nature of glycosidic moieties, as well as the substitution pattern on the cyclohexene ring, are thought to play a crucial role in their potency.

Experimental Protocols

Detailed methodologies for key experiments frequently employed in the study of megastigmane derivatives are provided below.

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW264.7 Macrophages

This assay is a common method to screen for anti-inflammatory activity.

  • Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Seed RAW264.7 cells in 96-well plates at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 18-24 hours to induce nitric oxide production.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO production inhibition compared to the LPS-stimulated control group.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the effect of a compound on cell viability.

  • Cell Culture: Adherent or suspension cells are cultured in appropriate media and conditions.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a suitable density.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol.

    • Mix various concentrations of the test compound with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

  • Procedure:

    • Generate the ABTS•+ by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to obtain a specific absorbance at 734 nm.

    • Mix various concentrations of the test compound with the diluted ABTS•+ solution.

    • After a set incubation time, measure the decrease in absorbance at 734 nm.

    • Calculate the percentage of radical scavenging activity.

Visualizations

structural_relationship cluster_megastigmane Megastigmane Core Structure cluster_derivatives Derivatives Core C13-Norisoprenoid Skeleton Tetrol This compound Core->Tetrol Hydroxylation Glycoside Megastigmane Glycosides (e.g., Streilicifoloside E) Core->Glycoside Hydroxylation & Glycosylation Isomer 7-Megastigmene-3,5,6,9-tetraol Tetrol->Isomer Isomerization (OH position)

Caption: Structural relationship of this compound.

experimental_workflow Start Isolation of Megastigmane from Natural Source Characterization Structural Elucidation (NMR, MS) Start->Characterization Bioassays Biological Activity Screening Characterization->Bioassays AntiInflammatory Anti-inflammatory Assay (NO Production) Bioassays->AntiInflammatory Cytotoxicity Cytotoxicity Assay (MTT) Bioassays->Cytotoxicity Antioxidant Antioxidant Assay (DPPH, ABTS) Bioassays->Antioxidant DataAnalysis Data Analysis (IC50 Determination) AntiInflammatory->DataAnalysis Cytotoxicity->DataAnalysis Antioxidant->DataAnalysis SAR Structure-Activity Relationship Analysis DataAnalysis->SAR

Caption: General workflow for isolation and bioactivity screening.

References

A Comparative Guide to the Extraction of Megastigm-7-ene-3,4,6,9-tetrol and Related Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern and conventional techniques for the extraction of Megastigm-7-ene-3,4,6,9-tetrol, a member of the megastigmane glycoside family. As a class of bioactive compounds, the efficient extraction of megastigmane glycosides is a critical first step in phytochemical research and drug development. This document outlines and compares the performance of several key extraction methodologies: Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), Supercritical Fluid Extraction (SFE), and traditional Maceration. The comparison is supported by experimental data derived from studies on structurally similar terpenoid glycosides, offering valuable insights for optimizing the extraction of these target compounds.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction method is paramount to achieving high yields and purity of the target compound while minimizing environmental impact and processing time. Below is a summary of quantitative data compiled from various studies on the extraction of terpenoid glycosides, providing a comparative overview of the different techniques.

Extraction Technique Extraction Yield (%) Extraction Time Solvent Consumption (mL/g) Temperature (°C) Key Advantages Limitations
Microwave-Assisted Extraction (MAE) 1.0 - 15.0[1][2]1 - 30 min[3][4][5]10 - 50[5]40 - 90[2][3]Rapid extraction, reduced solvent usage, higher yields.[6]Potential for thermal degradation of labile compounds.[7]
Ultrasound-Assisted Extraction (UAE) 0.5 - 14.4[3][4][5]5 - 60 min[3][4][5]10 - 80[8]30 - 78[4][5][9]Fast, efficient at lower temperatures, suitable for thermolabile compounds.[10]Scale-up can be challenging, potential for free radical formation.
Supercritical Fluid Extraction (SFE) 0.1 - 18.7[11]1 - 4.5 h[11]N/A (CO2)35 - 80[12][13]Environmentally friendly (green solvent), high selectivity, solvent-free extract.[13][14]High initial equipment cost, may require co-solvents for polar compounds.[13]
Maceration 0.1 - 12.6[1]24 h - 7 days[15]10 - 100Room TemperatureSimple, low cost, suitable for thermolabile compounds.[16]Time-consuming, large solvent consumption, lower efficiency.[17]

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are generalized based on best practices for the extraction of terpenoid glycosides from plant materials and should be optimized for the specific plant matrix and target compound.

Microwave-Assisted Extraction (MAE) Protocol

Objective: To extract this compound using microwave energy to accelerate the extraction process.

Materials and Equipment:

  • Dried and powdered plant material

  • Extraction solvent (e.g., ethanol (B145695), methanol, or a mixture with water)

  • Microwave extraction system (closed or open vessel)[18]

  • Filter paper or centrifugation system

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it into the microwave extraction vessel.

  • Add 200 mL of the selected extraction solvent to the vessel (a solid-to-liquid ratio of 1:20 g/mL).

  • Secure the vessel in the microwave extractor.

  • Set the extraction parameters:

    • Microwave power: 400 W[5]

    • Temperature: 60°C[3]

    • Extraction time: 15 minutes[19]

  • Start the extraction program.

  • After extraction, allow the vessel to cool to room temperature.

  • Filter the extract using filter paper or centrifuge the mixture to separate the solid residue.

  • Collect the supernatant and concentrate it using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Store the extract at 4°C for further analysis.

Ultrasound-Assisted Extraction (UAE) Protocol

Objective: To extract this compound using ultrasonic waves to enhance cell wall disruption and mass transfer.

Materials and Equipment:

  • Dried and powdered plant material

  • Extraction solvent (e.g., ethanol, methanol, or a mixture with water)

  • Ultrasonic bath or probe sonicator[20]

  • Extraction vessel (e.g., flask)

  • Filter paper or centrifugation system

  • Rotary evaporator

Procedure:

  • Place 10 g of the dried, powdered plant material into a 500 mL flask.

  • Add 200 mL of the chosen extraction solvent (a solid-to-liquid ratio of 1:20 g/mL).[20]

  • Place the flask in the ultrasonic bath or insert the probe sonicator into the mixture.

  • Set the extraction parameters:

    • Ultrasonic frequency: 40 kHz[20]

    • Temperature: 50°C[8]

    • Extraction time: 30 minutes[3]

  • Begin the sonication process.

  • After the extraction is complete, filter the mixture or centrifuge to remove the solid plant material.

  • Collect the liquid extract and concentrate it using a rotary evaporator.

  • Store the resulting crude extract at 4°C.

Supercritical Fluid Extraction (SFE) Protocol

Objective: To extract this compound using supercritical carbon dioxide (SC-CO2) as an environmentally friendly solvent.

Materials and Equipment:

  • Dried and powdered plant material

  • Supercritical fluid extraction system

  • High-purity carbon dioxide

  • Co-solvent (e.g., ethanol or methanol), if necessary[13]

  • Collection vial

Procedure:

  • Load 20 g of the dried, powdered plant material into the extraction vessel of the SFE system.

  • Seal the vessel and begin pumping pre-cooled liquid CO2.

  • Set the extraction parameters:

    • Pressure: 26 MPa[21]

    • Temperature: 40°C[13]

    • CO2 flow rate: 2 mL/min

    • Co-solvent (if used, e.g., 10% ethanol): 0.2 mL/min[22]

    • Extraction time: 2 hours[11]

  • The supercritical fluid containing the extracted compounds is depressurized in the collection vial, causing the CO2 to return to a gaseous state and leaving the extract behind.

  • After the extraction is complete, carefully collect the crude extract from the collection vial.

  • Store the extract at 4°C.

Maceration Protocol

Objective: To extract this compound using a simple, conventional soaking method.

Materials and Equipment:

  • Dried and powdered plant material

  • Extraction solvent (e.g., ethanol, methanol)

  • Airtight container (e.g., a large glass jar)[16]

  • Shaker or stirrer (optional)

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place 50 g of the dried, powdered plant material into an airtight container.

  • Add 500 mL of the extraction solvent, ensuring the plant material is fully submerged (a solid-to-liquid ratio of 1:10 g/mL).[16]

  • Seal the container and let it stand at room temperature for 3 to 7 days.[15]

  • Agitate the mixture occasionally (e.g., once a day) to enhance extraction.[16]

  • After the maceration period, filter the mixture to separate the solid residue from the liquid extract.

  • Press the remaining plant material to recover any residual solvent.

  • Combine the liquid fractions and concentrate the extract using a rotary evaporator.

  • Store the crude extract at 4°C for subsequent analysis.

Visualizations

The following diagrams illustrate a general workflow for the extraction and analysis of this compound and a hypothetical signaling pathway where it might be involved.

Extraction_Workflow Plant_Material Plant Material (Source of Megastigmane Glycosides) Grinding Grinding & Drying Plant_Material->Grinding Extraction Extraction (MAE, UAE, SFE, or Maceration) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Chromatographic Purification (e.g., HPLC) Crude_Extract->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound Analysis Structural Elucidation (NMR, MS) Isolated_Compound->Analysis

General workflow for the extraction and analysis of this compound.

Signaling_Pathway cluster_cell Cell Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase2->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Inflammatory_Response Anti-inflammatory Response Nucleus->Inflammatory_Response Inhibits gene expression for Megastigmane This compound Megastigmane->Receptor Binds and inhibits

Hypothetical anti-inflammatory signaling pathway involving a megastigmane glycoside.

References

Confirming the Identity of Megastigm-7-ene-3,4,6,9-tetrol: A High-Resolution Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive identification of natural products is a critical step in drug discovery and development. This guide provides a comparative framework for confirming the identity of "Megastigm-7-ene-3,4,6,9-tetrol" using high-resolution mass spectrometry (HRMS), a powerful tool for elucidating elemental composition and structural features.[1][2] This document outlines a detailed experimental protocol and presents a comparative analysis of hypothetical HRMS data to differentiate the target compound from a potential stereoisomer.

Introduction

This compound is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids.[3] It has been isolated from natural sources such as Apollonias barbujana.[4] Its molecular formula is C13H24O4. The presence of multiple stereocenters and a double bond gives rise to a variety of isomers, making unambiguous identification challenging. High-resolution mass spectrometry offers the necessary sensitivity and mass accuracy to distinguish between compounds with the same nominal mass.[1]

Comparative Analysis of High-Resolution Mass Spectrometry Data

The primary challenge in identifying this compound lies in differentiating it from its isomers, which share the same elemental composition and thus the same exact mass. The distinction, therefore, relies on subtle differences in their fragmentation patterns upon collision-induced dissociation (CID) in the mass spectrometer.

Below is a table summarizing the hypothetical high-resolution mass spectrometry data for this compound and a potential stereoisomer, (3S,5R,6R,7E,9R)-3,5,6,9-Tetrahydroxymegastigman-7-ene. This data is predicted based on common fragmentation pathways for megastigmane-type compounds, which often involve neutral losses of water (H₂O) and small hydrocarbon fragments from the aliphatic side chain and the cyclic core.

ParameterThis compound (Hypothetical Data)(3S,5R,6R,7E,9R)-3,5,6,9-Tetrahydroxymegastigman-7-ene (Hypothetical Data)
Molecular Formula C₁₃H₂₄O₄C₁₃H₂₄O₄
Calculated Exact Mass 244.1675244.1675
Observed [M+H]⁺ (ppm error) 245.1748 (< 5 ppm)245.1748 (< 5 ppm)
Observed [M+Na]⁺ (ppm error) 267.1567 (< 5 ppm)267.1567 (< 5 ppm)
Key MS/MS Fragments of [M+H]⁺ m/z 227.1642 (C₁₃H₂₃O₃⁺, loss of H₂O)m/z 227.1642 (C₁₃H₂₃O₃⁺, loss of H₂O)
m/z 209.1536 (C₁₃H₂₁O₂⁺, loss of 2xH₂O)m/z 209.1536 (C₁₃H₂₁O₂⁺, loss of 2xH₂O)
m/z 191.1431 (C₁₃H₁₉O⁺, loss of 3xH₂O)m/z 191.1431 (C₁₃H₁₉O⁺, loss of 3xH₂O)
m/z 125.0961 (C₈H₁₃O⁺, cleavage of side chain)m/z 125.0961 (C₈H₁₃O⁺, cleavage of side chain)
Distinguishing Fragment Ions Hypothetical fragment A (e.g., m/z 153.1274) with higher relative abundanceHypothetical fragment A (e.g., m/z 153.1274) with lower relative abundance
Hypothetical fragment B (e.g., m/z 111.0804) with lower relative abundanceHypothetical fragment B (e.g., m/z 111.0804) with higher relative abundance

Note: The distinguishing fragment ions and their relative abundances are hypothetical and serve to illustrate the principle of differentiation. Actual results will depend on the specific stereochemistry and the resulting stability of fragment ions.

Experimental Protocols

To obtain the high-quality data necessary for confident identification, the following experimental protocols are recommended.

Sample Preparation
  • Extraction: Macerate 10 g of dried and powdered plant material (e.g., leaves of Apollonias barbujana) with 100 mL of methanol (B129727) at room temperature for 24 hours.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Solid-Phase Extraction (SPE): Resuspend the crude extract in 10% methanol/water and load it onto a C18 SPE cartridge. Wash the cartridge with 10% methanol/water to remove polar impurities. Elute the target compounds with 100% methanol.

  • Final Preparation: Evaporate the methanol eluate to dryness and reconstitute the residue in a suitable solvent (e.g., 50:50 methanol:water) for LC-HRMS analysis.

High-Resolution Mass Spectrometry Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Instrument: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Full Scan MS: Acquire data in the m/z range of 100-1000 with a resolution of at least 60,000.

    • Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation spectra. For DDA, select the top 3-5 most intense ions from the full scan for fragmentation.

    • Collision Energy: Use a stepped normalized collision energy (e.g., 15, 30, 45) to generate a rich fragmentation pattern.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis plant_material Plant Material (Apollonias barbujana) extraction Methanolic Extraction plant_material->extraction filtration Filtration & Concentration extraction->filtration spe Solid-Phase Extraction (SPE) filtration->spe final_sample Reconstituted Sample spe->final_sample lc LC Separation (C18 Column) final_sample->lc hrms HRMS Detection (ESI+) lc->hrms msms Tandem MS (Fragmentation) hrms->msms data_processing Data Processing & Peak Picking msms->data_processing db_search Database Searching data_processing->db_search spectral_interp Spectral Interpretation data_processing->spectral_interp identification Compound Identification db_search->identification spectral_interp->identification

Caption: Experimental workflow for the identification of this compound.

Hypothetical Signaling Pathway Involvement

While the specific biological activity of this compound is not extensively documented, other megastigmane derivatives have been shown to possess anti-inflammatory properties. The diagram below illustrates a simplified, hypothetical signaling pathway where a megastigmane compound could exert an anti-inflammatory effect by inhibiting the NF-κB pathway.

signaling_pathway inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) inflammatory_stimulus->receptor signaling_cascade Signaling Cascade receptor->signaling_cascade ikk IKK Complex signaling_cascade->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) gene_expression->cytokines megastigmane Megastigmane Compound megastigmane->ikk inhibits

Caption: Hypothetical anti-inflammatory action of a megastigmane compound via NF-κB inhibition.

By following the detailed experimental protocols and utilizing the comparative data framework presented, researchers can more confidently confirm the identity of "this compound" and distinguish it from its isomers, a crucial step in advancing natural product research.

References

A Guide to Inter-Laboratory Comparison of Megastigm-7-ene-3,4,6,9-tetrol Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of "Megastigm-7-ene-3,4,6,9-tetrol" measurements. Due to the absence of publicly available, standardized analytical methods or existing inter-laboratory comparison data for this specific compound, this document outlines a prospective approach. It details the key analytical methodologies, critical parameters for comparison, and standardized protocols that would form the basis of a robust inter-laboratory study. The objective is to equip researchers with a comprehensive guide to designing and participating in such a study, thereby ensuring the generation of comparable and reliable data across different laboratories.

Introduction to Inter-Laboratory Comparison

An inter-laboratory comparison, or proficiency test, is a crucial component of quality assurance in analytical measurements. It involves multiple laboratories analyzing the same homogenous sample to assess their analytical performance. The primary goals of such a study for this compound would be to:

  • Establish a consensus on the most reliable analytical methods.

  • Assess the reproducibility and comparability of data across different laboratories.

  • Identify potential sources of analytical variability.

  • Provide a benchmark for individual laboratory performance.

This guide will focus on the common analytical techniques applicable to the quantification of megastigmane glycosides and similar natural products.

Potential Analytical Methodologies

The selection of an appropriate analytical method is critical for the accurate quantification of this compound. Based on the chemical structure of the compound, the following techniques are most likely to be employed.

Table 1: Comparison of Potential Analytical Methods for this compound Quantification

MethodPrinciplePotential AdvantagesPotential Challenges
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity, detection via UV absorbance.Cost-effective, widely available, robust for routine analysis.May lack specificity in complex matrices; requires a chromophore in the analyte.
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) Separation by HPLC coupled with mass-based detection.High sensitivity and selectivity, provides structural information.Higher cost of instrumentation and maintenance, potential for matrix effects.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile or derivatized compounds, followed by mass detection.Excellent for volatile and semi-volatile compounds, high resolving power.Requires derivatization for non-volatile compounds like this compound, which can introduce variability.

Key Parameters for Inter-Laboratory Comparison

A successful inter-laboratory study requires the pre-definition of key performance parameters to be evaluated. These parameters provide a quantitative basis for comparing laboratory performance.

Table 2: Key Performance Parameters for Method Comparison

ParameterDescriptionAcceptance Criteria (Example)
Linearity (R²) The ability of the method to produce results that are directly proportional to the concentration of the analyte.> 0.995
Accuracy (% Recovery) The closeness of the measured value to the true value.80-120%
Precision (% RSD) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.< 15%
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-Noise ratio > 3
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-Noise ratio > 10

Experimental Protocols

The following sections outline a generalized experimental workflow that can be adapted for the analysis of this compound.

Sample Preparation

A standardized sample preparation protocol is essential to minimize variability between laboratories.

cluster_prep Sample Preparation start Homogenized Sample extraction Solvent Extraction (e.g., Methanol/Ethanol) start->extraction filtration Filtration/Centrifugation extraction->filtration concentration Solvent Evaporation filtration->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution final_sample Final Sample for Analysis reconstitution->final_sample

Figure 1: Generalized workflow for sample preparation.

Chromatographic Analysis (HPLC-MS Example)

This section provides an example of a hypothetical HPLC-MS protocol.

Instrumentation:

  • High-Performance Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Data Analysis and Reporting

A standardized approach to data analysis and reporting is crucial for a meaningful comparison.

cluster_data Data Analysis and Comparison lab_data Individual Laboratory Data (Peak Areas, Concentrations) statistical_analysis Statistical Analysis (Mean, SD, RSD, Z-scores) lab_data->statistical_analysis performance_assessment Performance Assessment (Comparison against pre-defined criteria) statistical_analysis->performance_assessment final_report Final Comparison Report performance_assessment->final_report

Evaluating the Bioactivity of Megastigm-7-ene-3,4,6,9-tetrol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Megastigm-7-ene-3,4,6,9-tetrol is a C13-norisoprenoid, a class of natural products derived from the degradation of carotenoids. It has been isolated from plant sources such as Apollonias barbujana. While specific bioactivity data for this compound is not extensively documented in publicly available literature, the broader class of megastigmane glycosides has been the subject of various studies, revealing a range of biological activities. This guide provides a comparative overview of the known bioactivities of structurally related megastigmane compounds to offer insights into the potential therapeutic applications of this compound and to guide future research.

Comparative Bioactivity of Megastigmane Glycosides

To contextualize the potential bioactivity of this compound, this section summarizes the reported biological effects of other megastigmane derivatives. The data presented below is collated from various experimental studies and highlights the diverse pharmacological potential within this compound class.

Compound/ExtractSourceBioactivityQuantitative DataCell Line/Model
3-Hydroxy-4,7-megastigmadien-9-one Ulva pertusaAnti-inflammatoryInhibition of IL-12 p40, IL-6, and TNF-α productionCpG-stimulated bone marrow-derived dendritic cells
Megastigmane Glucosides (Compounds 2, 6, 18) Lyonia ovalifoliaAntiviral (Coxsackie B3)IC50 values: 6.4 - 14.6 µMVero Cells
Megastigmane Glucosides (Compounds 6, 10, 11) Lyonia ovalifoliaAnti-inflammatoryInhibition rates: 54.55% - 83.33% at 10⁻⁵ MNot Specified
Megastigmane Glycosides (Compounds 3, 6-10) Heterosmilax yunnanensisNeuroprotectiveGood neuroprotective activity compared to edaravoneH₂O₂-induced PC12 cells
Megastigmane Glycosides (Compounds 1, 2, 4, 6-16) Cydonia oblongaAnti-inflammatoryInhibition of TNF-α and IL-6 secretion (10.79% - 44.58% at 20 µM)LPS-induced RAW264.7 cells

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the studies cited above.

Anti-inflammatory Activity Assessment (General Protocol)

A common method to assess anti-inflammatory activity involves the use of macrophage cell lines, such as RAW264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cell Culture: RAW264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., megastigmane glycosides) for a specific duration.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the cell culture to induce the production of pro-inflammatory cytokines like TNF-α and IL-6.

  • Cytokine Measurement: After a defined incubation period, the cell culture supernatant is collected. The concentration of TNF-α and IL-6 is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The inhibitory effect of the compound is calculated by comparing the cytokine levels in the treated cells to those in the untreated (control) cells.

Antiviral Activity Assay (CPE Inhibition Assay)

The cytopathic effect (CPE) inhibition assay is a widely used method to screen for antiviral activity.

  • Cell Seeding: Host cells (e.g., Vero cells) are seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • Virus Infection: The cell monolayer is infected with a specific virus (e.g., Coxsackie B3) at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: The infected cells are then treated with different concentrations of the test compounds.

  • CPE Observation: The plates are incubated, and the cytopathic effect (morphological changes in the cells due to viral infection) is observed microscopically.

  • Viability Assay: Cell viability is assessed using methods like the MTT assay to quantify the protective effect of the compound. The IC50 value (the concentration of the compound that inhibits 50% of the viral CPE) is then calculated.

Neuroprotective Activity Assay (H₂O₂-induced Cell Injury Model)

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced damage.

  • Cell Culture: PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are cultured in an appropriate medium.

  • Compound Pre-treatment: Cells are pre-treated with the test compounds for a certain period.

  • Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the culture medium to induce oxidative damage and cell death.

  • Assessment of Cell Viability: Cell viability is measured using techniques like the MTT assay.

  • Data Analysis: The neuroprotective effect is determined by comparing the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds to MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Pro_inflammatory_Cytokines induces transcription of Megastigmane Megastigmane Compound Megastigmane->IKK inhibits

Caption: Simplified signaling pathway of LPS-induced inflammation via TLR4 and the potential inhibitory action of megastigmane compounds.

Experimental_Workflow_Antiviral_Assay cluster_workflow Antiviral CPE Inhibition Assay Workflow A Seed Host Cells (e.g., Vero cells) B Incubate until confluent A->B C Infect with Virus (e.g., Coxsackie B3) B->C D Treat with Test Compound C->D E Incubate D->E F Observe for Cytopathic Effect (CPE) E->F G Assess Cell Viability (MTT Assay) F->G H Calculate IC50 G->H

Caption: General experimental workflow for an antiviral cytopathic effect (CPE) inhibition assay.

Conclusion

While direct experimental evidence for the bioactivity of this compound is currently lacking, the available data on related megastigmane glycosides suggest a promising potential for a range of biological effects, particularly anti-inflammatory, antiviral, and neuroprotective activities. The structural similarities within this class of compounds provide a strong rationale for initiating specific studies on this compound. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo bioactivity screening. Such studies will be crucial in determining its specific pharmacological profile and its potential as a lead compound for drug development. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers and drug development professionals to design and execute these future investigations.

Comparative Efficacy Analysis: Megastigm-7-ene-3,4,6,9-tetrol and Related Megastigmane Glycosides Versus Known Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the therapeutic potential of Megastigm-7-ene-3,4,6,9-tetrol and related megastigmane glycosides against established active compounds in the fields of anti-inflammatory and neuroprotective research. This document is intended for researchers, scientists, and professionals in drug development, offering a concise summary of available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

This compound, a naturally occurring sesquiterpenoid, has been identified as having anti-inflammatory properties.[1] While specific quantitative efficacy data for this compound is emerging, extensive research has been conducted on structurally related megastigmane glycosides, which are widely distributed in the plant kingdom.[2][3] These compounds have demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, antioxidant, and antitumor effects.[2][3] This guide focuses on the comparative efficacy of representative megastigmane glycosides in two key therapeutic areas: inflammation and neuroprotection.

Anti-Inflammatory Efficacy

A study on megastigmane glycosides isolated from Urena lobata evaluated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Nitric oxide is a key pro-inflammatory mediator, and its inhibition is a common target for anti-inflammatory drugs. In this study, the efficacy of urenalobaside C, a megastigmane glycoside, was directly compared with dexamethasone, a potent corticosteroid widely used as a standard anti-inflammatory agent.[4]

Table 1: Comparison of Anti-Inflammatory Activity

CompoundBioassayCell LinePositive ControlIC₅₀ (µM)
Urenalobaside CNitric Oxide (NO) InhibitionRAW264.7Dexamethasone53.7 ± 1.0[4]
DexamethasoneNitric Oxide (NO) InhibitionRAW264.7-16.6 ± 0.8[4]
Neuroprotective Efficacy

Research on megastigmane glycosides from Heterosmilax yunnanensis has demonstrated their neuroprotective potential in a hydrogen peroxide (H₂O₂)-induced PC12 cell model. This model simulates oxidative stress, a key factor in neurodegenerative diseases. The study compared the neuroprotective effects of several megastigmane glycosides to edaravone, a free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[5][6][7] While specific IC₅₀ values were not provided in the abstract, the study reported that several of the isolated megastigmane glycosides exhibited "good neuroprotective activity" in comparison to edaravone.[5]

Table 2: Qualitative Comparison of Neuroprotective Activity

Compound ClassBioassayCell ModelPositive ControlObserved Efficacy
Megastigmane Glycosides (Compounds 3, 6-10)H₂O₂-induced cell damagePC12 cellsEdaravoneGood neuroprotective activity[5]
EdaravoneH₂O₂-induced cell damagePC12 cells-Standard neuroprotective agent[5]

Experimental Protocols

Anti-Inflammatory Assay: Nitric Oxide Inhibition

The following protocol describes the methodology used to assess the anti-inflammatory activity of megastigmane glycosides by measuring the inhibition of nitric oxide production in LPS-stimulated RAW264.7 macrophage cells.[4]

  • Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., urenalobaside C) and the positive control (dexamethasone) for a specified period.

  • LPS Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production. A negative control group without LPS stimulation is also included.

  • Nitrite (B80452) Quantification: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is then determined from the dose-response curve.

Neuroprotective Assay: H₂O₂-Induced Cell Viability

The neuroprotective effects of megastigmane glycosides were evaluated using the following protocol in a model of oxidative stress-induced neuronal cell death.[5]

  • Cell Culture: PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are cultured in an appropriate medium and conditions.

  • Cell Seeding: Cells are seeded in 96-well plates and may be treated with Nerve Growth Factor (NGF) to induce differentiation into a neuronal phenotype.

  • Compound Pre-treatment: Differentiated PC12 cells are pre-treated with various concentrations of the megastigmane glycosides or the positive control (edaravone) for a defined period.

  • Induction of Oxidative Stress: After pre-treatment, the cells are exposed to hydrogen peroxide (H₂O₂) to induce oxidative damage and cell death.

  • Cell Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured to quantify the number of viable cells.

  • Data Analysis: The neuroprotective effect is determined by comparing the viability of cells treated with the compounds and H₂O₂ to those treated with H₂O₂ alone.

Visualized Signaling Pathways and Workflows

Anti-Inflammatory Signaling Pathway

The following diagram illustrates the general signaling pathway of LPS-induced inflammation in macrophages and the inhibitory action of anti-inflammatory agents.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway iNOS_expression iNOS Gene Expression NFkB_pathway->iNOS_expression NO_production Nitric Oxide (NO) Production iNOS_expression->NO_production Inflammation Inflammation NO_production->Inflammation Megastigmane Megastigmane Glycoside / Dexamethasone Megastigmane->NFkB_pathway Inhibits

Caption: LPS-induced inflammatory pathway and point of inhibition.

Neuroprotection Experimental Workflow

The diagram below outlines the experimental workflow for assessing the neuroprotective activity of test compounds against oxidative stress.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis PC12_culture Culture PC12 Cells Seeding Seed cells in 96-well plates PC12_culture->Seeding Differentiation Differentiate with NGF Seeding->Differentiation Pretreat Pre-treat with Megastigmane Glycoside or Edaravone Differentiation->Pretreat Oxidative_stress Induce oxidative stress with H₂O₂ Pretreat->Oxidative_stress MTT_assay Perform MTT assay for cell viability Oxidative_stress->MTT_assay Data_analysis Analyze and compare viability MTT_assay->Data_analysis

Caption: Workflow for neuroprotective efficacy assessment.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Megastigm-7-ene-3,4,6,9-tetrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper disposal of Megastigm-7-ene-3,4,6,9-tetrol, a natural product isolated from Apollonias barbujana. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach based on established laboratory chemical waste guidelines is mandated.

I. Immediate Safety and Hazard Assessment

Given the lack of specific toxicity data for this compound, it must be handled as a potentially hazardous substance. The primary steps for disposal involve a hazardous waste determination, proper segregation, and adherence to institutional and regulatory guidelines.

II. Quantitative Data Summary

The following table summarizes the known properties of this compound relevant to its handling and storage.

PropertyValue
CAS Number 180164-14-1
Molecular Formula C13H24O4
Storage Temperature -20°C
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972)

III. Experimental Protocol: Hazardous Waste Determination

In the absence of an SDS, a hazardous waste determination must be performed to classify the waste stream. This process evaluates the chemical's characteristics against regulatory definitions.

Methodology:

  • Ignitability:

    • Assess if the waste is a liquid with a flashpoint below 60°C (140°F), a solid that can cause fire, an ignitable compressed gas, or an oxidizer.

    • Given that this compound is soluble in flammable organic solvents like acetone and ethyl acetate, waste solutions may be ignitable.

  • Corrosivity:

    • Determine if the waste is aqueous with a pH less than or equal to 2, or greater than or equal to 12.5.

    • This is unlikely for this compound itself but should be considered for any solutions.

  • Reactivity:

    • Evaluate if the material is unstable, reacts violently with water, or generates toxic gases when mixed with water, acids, or bases.

    • There is no specific data on the reactivity of this compound; therefore, it should not be mixed with other waste streams.

  • Toxicity:

    • Since no specific toxicity data is available, the precautionary principle applies. The waste should be treated as toxic.

Based on this assessment, waste containing this compound, particularly when dissolved in organic solvents, should be classified as hazardous chemical waste.

IV. Standard Disposal Procedure

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses, and chemical-resistant gloves must be worn when handling this compound and its waste.

  • Waste Collection:

    • Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves), in a designated, leak-proof hazardous waste container.

    • If the waste is in a solvent, it should be collected in a container appropriate for that solvent (e.g., a solvent-safe plastic or glass container).

    • Do not mix this waste with other chemical waste streams to avoid unknown reactions.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • List all components of the waste, including solvents and their approximate concentrations.

    • Indicate the date when the first drop of waste was added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from heat sources, direct sunlight, and incompatible chemicals.[1]

    • The container must be kept closed except when adding waste.[2][3]

  • Disposal Request:

    • Once the waste container is full or has been in storage for the maximum allowable time per institutional policy (typically not exceeding one year), contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal.[2]

    • Do not dispose of this chemical down the drain or in the regular trash.[1][4]

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of a chemical with limited safety information like this compound.

start Start: Need to dispose of This compound sds_check Search for Safety Data Sheet (SDS) start->sds_check sds_found SDS Found? sds_check->sds_found follow_sds Follow disposal instructions in Section 13 of SDS sds_found->follow_sds Yes no_sds SDS Not Found sds_found->no_sds No end End of Disposal Process follow_sds->end hazard_det Perform Hazardous Waste Determination no_sds->hazard_det waste_class Classify Waste Stream hazard_det->waste_class haz_waste Treat as Hazardous Waste waste_class->haz_waste Precautionary Principle non_haz Non-Hazardous (Unlikely without data) waste_class->non_haz Sufficient data to prove collect Collect in a designated, compatible, and sealed container haz_waste->collect label_waste Label with 'Hazardous Waste', full chemical name, and all components collect->label_waste store Store in Satellite Accumulation Area label_waste->store ehs_pickup Arrange for pickup by Environmental Health & Safety (EH&S) store->ehs_pickup ehs_pickup->end

Caption: Disposal workflow for chemicals lacking a Safety Data Sheet.

References

Standard Operating Procedure: Handling and Disposal of Megastigman-7-ene-3,4,6,9-tetrol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides essential safety and logistical information for the handling and disposal of Megastigman-7-ene-3,4,6,9-tetrol, a natural product for research use. Due to the limited availability of specific hazard data for this compound, it must be handled as a substance of unknown toxicity. Adherence to these guidelines is crucial to ensure personnel safety and environmental protection.

Pre-Handling Risk Assessment

Before commencing any work with Megastigman-7-ene-3,4,6,9-tetrol, a thorough risk assessment is mandatory.[1][2][3] This assessment should be documented and approved by the laboratory supervisor. The core principle is to treat the compound as hazardous until proven otherwise.[4][5]

Key Assessment Points:

  • Identify potential hazards: Since specific toxicity data is unavailable, assume the compound may be toxic, an irritant, or have unknown long-term health effects.

  • Evaluate potential exposure routes: Consider the likelihood of inhalation, ingestion, skin, and eye contact during planned procedures.[2]

  • Plan for contingencies: Establish clear procedures for accidental spills, exposure, and waste disposal before starting work.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is essential to create a barrier between the researcher and the chemical.[6][7] The minimum required PPE for handling Megastigman-7-ene-3,4,6,9-tetrol includes:

PPE CategorySpecificationRationale
Body Protection Standard laboratory coat.Protects skin and clothing from minor splashes and spills.[7][8]
Hand Protection Disposable nitrile gloves.Provides a barrier against incidental skin contact.[8][9] For prolonged handling or when working with solutions, consider double-gloving.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields.Protects eyes from splashes and airborne particles.[8]
Face Protection Face shield (in addition to safety glasses).Required when there is a significant risk of splashing, such as when handling bulk quantities or preparing solutions.[7][8]
Respiratory Protection Use in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of any potential aerosols or vapors.[4]

Operational Plan: Step-by-Step Handling Protocol

3.1. Preparation:

  • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

  • Assemble all necessary equipment and reagents.

  • Verify that an appropriate spill kit and emergency contact numbers are readily accessible.

  • Don all required PPE as specified in the table above.

3.2. Handling:

  • When handling the solid compound, avoid creating dust.

  • If preparing solutions, add the solvent to the compound slowly to prevent splashing. Megastigman-7-ene-3,4,6,9-tetrol is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.

  • Keep containers of the compound and its solutions sealed when not in use.

  • Work with the smallest quantity of the compound necessary for the experiment to minimize potential exposure.[5]

3.3. Post-Handling:

  • Decontaminate the work surface with an appropriate solvent.

  • Properly label and store any remaining compound or solutions. Recommended storage is at -20°C in a tightly sealed vial.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[10][11]

Disposal Plan

All waste materials contaminated with Megastigman-7-ene-3,4,6,9-tetrol must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, weigh boats, and paper towels.
Liquid Waste Collect in a compatible, leak-proof hazardous waste container.[12][13] Do not mix with incompatible waste streams. The container must be clearly labeled with "Hazardous Waste" and the chemical name.
Sharps Waste Any contaminated needles or glassware must be disposed of in a designated, puncture-resistant sharps container.

General Disposal Guidelines:

  • Never dispose of Megastigman-7-ene-3,4,6,9-tetrol or its solutions down the drain.[14]

  • All waste containers must be kept closed except when adding waste.[14]

  • Follow your institution's specific guidelines for hazardous waste pickup and disposal.

Quantitative Data Summary

ParameterValueSource
CAS Number 180164-14-1Vendor Information
Molecular Formula C13H24O4Vendor Information
LD50 (Oral) Data not availableN/A
LD50 (Dermal) Data not availableN/A
LC50 (Inhalation) Data not availableN/A
Permissible Exposure Limit (PEL) Not establishedN/A

Experimental Protocols

As this document provides safety and handling guidelines, specific experimental protocols involving Megastigman-7-ene-3,4,6,9-tetrol are not detailed here. Researchers must develop their own detailed experimental protocols, incorporating the safety measures outlined in this document.

Visualizations

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal start Start: Handling Megastigman-7-ene-3,4,6,9-tetrol assess_hazards Assess Hazards (Assume Unknown Toxicity) start->assess_hazards assess_procedure Evaluate Experimental Procedure assess_hazards->assess_procedure determine_exposure Determine Potential Exposure Routes (Inhalation, Dermal, Eye) assess_procedure->determine_exposure engineering_controls Primary Control: Use Chemical Fume Hood determine_exposure->engineering_controls Inhalation Risk body_protection Body Protection: Lab Coat engineering_controls->body_protection hand_protection Hand Protection: Nitrile Gloves body_protection->hand_protection eye_protection Eye Protection: Safety Glasses hand_protection->eye_protection splash_hazard Splash Hazard Present? eye_protection->splash_hazard face_shield Additional Protection: Face Shield splash_hazard->face_shield Yes end_ppe Complete PPE Ensemble splash_hazard->end_ppe No face_shield->end_ppe waste_generated Waste Generated end_ppe->waste_generated segregate_waste Segregate Waste by Type (Solid, Liquid, Sharps) waste_generated->segregate_waste label_waste Label as Hazardous Waste segregate_waste->label_waste dispose Dispose via Institutional Protocol label_waste->dispose

Caption: Workflow for PPE selection and disposal of Megastigman-7-ene-3,4,6,9-tetrol.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.